1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone
Description
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Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)6-2-5(8(10,11)12)3-13-7(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTURWIPCZHAYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695018 | |
| Record name | 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-73-8 | |
| Record name | 1-[2-Chloro-5-(trifluoromethyl)-3-pyridinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Therapeutic Target Identification for Trifluoromethylpyridine-Based Compounds
Preamble: The Trifluoromethylpyridine Moiety as a Privileged Scaffold in Modern Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and the trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can profoundly enhance a molecule's therapeutic potential. When appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold emerges as a "privileged structure"—a molecular framework that is recurrently identified as a ligand for diverse biological targets.
The power of the TFMP moiety lies in the physicochemical characteristics imparted by the -CF3 group. Its high electronegativity and electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing its ability to act as a hydrogen bond acceptor.[1] Furthermore, the -CF3 group is highly lipophilic and metabolically stable, which can improve a compound's membrane permeability, bioavailability, and resistance to oxidative metabolism, critical attributes for successful drug candidates.[2][3] These properties have led to the successful development of TFMP-containing drugs across a wide spectrum of diseases, including oncology, and inflammatory and infectious conditions.[1][4]
This guide provides an in-depth exploration of key therapeutic targets for which trifluoromethylpyridine-based compounds have shown significant promise. We will delve into the mechanistic rationale for target selection, present quantitative data, and provide detailed experimental workflows and protocols designed to empower researchers in their drug discovery efforts. The focus is not merely on what to do, but why specific experimental choices are made, reflecting a field-proven approach to target validation.
Section 1: Targeting Dysregulated Kinase Signaling in Oncology
Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. The TFMP scaffold is exceptionally well-suited for the design of kinase inhibitors, as the pyridine nitrogen can form crucial hydrogen bonds within the ATP-binding pocket of many kinases, while the trifluoromethyl group can engage in favorable hydrophobic or non-canonical interactions.
The PI3K/mTOR Pathway: A Central Node in Cancer Cell Proliferation
Mechanistic Rationale: The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs cell growth, survival, and metabolism. Its hyperactivation is one of the most common events in human cancers, making it a prime target for therapeutic intervention.[5] Dual inhibition of both PI3K and mTOR can provide a more comprehensive and durable anti-tumor response compared to targeting either kinase alone.
Exemplar Compound (Bimiralisib): A notable example is bimiralisib (PQR309), a brain-penetrant, pan-class I PI3K/mTOR inhibitor built upon a 2-amino-4-(trifluoromethyl)pyridine core.[5][6] X-ray crystallography has revealed that the 2-amino group of the TFMP moiety forms key hydrogen bonds with aspartate residues in the kinase hinge region, anchoring the inhibitor in the active site.[5]
Data Presentation: Kinase Inhibitory Profile of Bimiralisib
| Target | IC50 (nM) |
| PI3Kα | 31 |
| PI3Kβ | 111 |
| PI3Kδ | 34 |
| PI3Kγ | 39 |
| mTOR | 17 |
| (Data synthesized from publicly available preclinical data for PQR309/bimiralisib) |
Signaling Pathway Visualization
Caption: PI3K/mTOR signaling and points of inhibition by TFMP compounds.
Experimental Protocol: In Vitro ATP-Glo™ Kinase Assay
This protocol provides a robust method for determining the IC50 value of a test compound against a specific kinase.
-
Principle: This is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice-versa. Inhibition is measured by the amount of ATP "spared" in the presence of the inhibitor.
-
Materials:
-
Recombinant human kinase (e.g., PI3Kα).
-
Substrate specific to the kinase (e.g., PIP2).
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ATP solution at a concentration near the Km for the target kinase.
-
Trifluoromethylpyridine-based test compound, serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
Luminometer.
-
-
Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense 50 nL of each dilution into wells of a 384-well plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without kinase for "no activity" (0% activity) controls.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the recombinant kinase enzyme.
-
Initiate Reaction: Dispense 10 µL of the kinase/substrate master mix into each well. Immediately after, add 10 µL of the ATP solution to start the reaction.
-
Incubation: Cover the plate and incubate at room temperature for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% of ATP consumed in control wells).
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Normalize the data using the 0% and 100% activity controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Section 2: Intercepting Pro-Inflammatory Signals
Chronic inflammation underlies a vast array of human diseases, from autoimmune disorders to neurodegeneration. TFMP compounds are well-positioned to modulate key nodes in inflammatory signaling pathways.
Janus Kinase (JAK) Family: Gatekeepers of Cytokine Signaling
Mechanistic Rationale: The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that are essential for transducing signals from cytokine and growth factor receptors.[7] This signaling, via the JAK-STAT pathway, drives the transcription of numerous pro-inflammatory genes.[8] Inhibiting JAKs can therefore dampen the inflammatory response and is a clinically validated strategy for treating diseases like rheumatoid arthritis and atopic dermatitis.[9][10] The proven success of TFMP scaffolds in targeting other kinases makes the JAK family a high-potential target space for novel drug development.
Signaling Pathway Visualization
Caption: The canonical JAK-STAT signaling pathway and the site of action for JAK inhibitors.
Experimental Protocol: Cell-Based Phospho-STAT3 Assay via Western Blot
This protocol assesses a compound's ability to inhibit cytokine-induced JAK activity within a cellular context by measuring the phosphorylation of a downstream target, STAT3.
-
Principle: In response to cytokines like IL-6, JAK1 phosphorylates STAT3. An effective JAK1 inhibitor will prevent this phosphorylation. This change is detected by an antibody specific to the phosphorylated form of STAT3 (p-STAT3).
-
Materials:
-
Human cell line expressing the relevant receptors (e.g., HeLa or HaCaT cells).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human IL-6.
-
TFMP test compound.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-total-STAT3, Mouse anti-β-actin (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
-
-
Methodology:
-
Cell Culture: Plate HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace growth medium with serum-free medium and incubate for 4-6 hours. This reduces basal signaling.
-
Compound Pre-treatment: Treat cells with various concentrations of the TFMP test compound (or DMSO vehicle control) for 1 hour.
-
Cytokine Stimulation: Add IL-6 (e.g., 20 ng/mL final concentration) to the wells and incubate for 30 minutes at 37°C. Include an unstimulated (vehicle only) control.
-
Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add 100 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: a. Normalize protein amounts for all samples (e.g., 20 µg per lane) and run on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for p-STAT3 (e.g., 1:1000 dilution) overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour. f. Wash again, apply ECL substrate, and visualize the bands using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT3 and β-actin.
-
Analysis: Quantify the band intensity for p-STAT3 and normalize it to the total STAT3 or β-actin signal. Compare the signal in compound-treated samples to the IL-6 stimulated control to determine the extent of inhibition.
-
The NLRP3 Inflammasome: A Key Driver of Sterile Inflammation
Mechanistic Rationale: The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that responds to a wide range of danger signals, including crystalline substances, ATP, and signs of mitochondrial dysfunction.[11] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms. Aberrant NLRP3 activation is implicated in numerous diseases, including gout, type 2 diabetes, and neurodegenerative conditions like Alzheimer's disease.[12] Developing small molecule inhibitors for this complex is a major therapeutic goal.
Workflow Visualization: NLRP3 Inflammasome Activation and Inhibition
Caption: Two-signal model of NLRP3 inflammasome activation and a potential point of inhibition.
Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol uses primary mouse bone marrow-derived macrophages (BMDMs) to measure the inhibition of NLRP3-dependent IL-1β secretion.
-
Principle: BMDMs are first "primed" with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β. They are then treated with a second stimulus, like ATP or nigericin, to activate the inflammasome. An inhibitor is added before the second stimulus to assess its effect on IL-1β release, which is quantified by ELISA.
-
Materials:
-
Bone marrow cells isolated from C57BL/6 mice.
-
BMDM differentiation medium (DMEM, 10% FBS, 1% Pen/Strep, 20 ng/mL M-CSF).
-
Lipopolysaccharide (LPS).
-
ATP or Nigericin solution.
-
TFMP test compound.
-
Opti-MEM reduced-serum medium.
-
Mouse IL-1β ELISA Kit.
-
-
Methodology:
-
BMDM Differentiation: Culture bone marrow cells in differentiation medium for 7 days, replacing the medium on day 3 and day 6. On day 7, harvest the differentiated macrophages.
-
Cell Plating: Plate the BMDMs in a 96-well tissue culture plate at a density of 1x10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh DMEM and prime the cells with LPS (e.g., 200 ng/mL) for 4 hours.
-
Compound Treatment: After priming, wash the cells once with PBS and replace the medium with Opti-MEM. Add serial dilutions of the TFMP test compound (or DMSO vehicle) and incubate for 30-60 minutes.
-
Activation (Signal 2): Add the NLRP3 activator, such as ATP (5 mM) for 45 minutes or Nigericin (10 µM) for 60 minutes.
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for analysis.
-
IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatants using a commercial mouse IL-1β ELISA kit, following the manufacturer's instructions.
-
Cell Viability Assay (Optional but Recommended): To ensure the observed inhibition is not due to cytotoxicity, the cells remaining in the plate can be assessed for viability using an assay like CellTiter-Glo or MTT.
-
Data Analysis: Calculate the percentage inhibition of IL-1β secretion for each compound concentration relative to the vehicle control. Plot the data and determine the IC50 value.
-
Section 3: Combating Neuroinflammation in Neurodegenerative Disease
The progression of neurodegenerative diseases like Alzheimer's and Parkinson's is intrinsically linked to chronic inflammation within the central nervous system (CNS).[13] The ability of the lipophilic TFMP moiety to potentially enhance blood-brain barrier penetration makes this scaffold particularly attractive for developing CNS-targeted therapeutics.[14] The targets discussed previously, especially the NLRP3 inflammasome, are highly relevant in this context, as microglia—the brain's resident immune cells—are a major source of inflammasome-driven inflammation.[15]
Experimental Workflow: Screening for Neuroprotective Compounds
Caption: A tiered workflow for identifying and validating neuroprotective TFMP compounds.
Conclusion
The trifluoromethylpyridine scaffold is a versatile and powerful platform for the development of novel therapeutics. Its unique electronic and steric properties facilitate potent and selective interactions with a diverse range of biological targets. This guide has highlighted key opportunities in oncology and inflammatory diseases, with a particular focus on protein kinases like PI3K/mTOR and the JAK family, as well as the critical NLRP3 inflammasome complex. The provided protocols offer a validated, step-by-step framework for researchers to investigate TFMP-based compounds against these high-value targets. As our understanding of complex diseases deepens, the rational design of drugs built upon privileged scaffolds like TFMP will continue to be a vital strategy in the pursuit of new medicines to address unmet medical needs.
References
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.Journal of Agricultural and Food Chemistry.
- Trifluoromethylpyridine: Its chemistry and applic
- Trifluoromethylpyridines in Drug Discovery.PharmaBlock Whitepaper.
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
- Targeting natural antioxidant polyphenols to protect neuroinflammation and neurodegenerative diseases: a comprehensive review.PubMed Central.
- Janus kinase inhibitors.DermNet.
- NLRP3 inflammasome and its inhibitors: a review.PubMed.
- Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review.PubMed Central.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.PubMed Central.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.MDPI.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF).MDPI.
- Natural and Synthetic Compounds in Neurodegenerative Disorders.
- Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases.Future Medicinal Chemistry.
- A Comprehensive Overview of Globally Approved JAK Inhibitors.PubMed Central.
- Boron-Based Inhibitors of the NLRP3 Inflammasome.PubMed Central.
- Pharmacological Inhibitors of the NLRP3 Inflammasome.Frontiers in Immunology.
- Janus kinase inhibitor.Wikipedia.
- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.MDPI.
- Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action.MDPI.
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology.Journal of Medicinal Chemistry.
- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1.PubMed Central.
- Natural Neuroinflammatory Modulators: Therapeutic Potential of Fungi-Derived Compounds in Selected Neurodegener
- Fused 3-Hydroxy-3-trifluoromethylpyrazoles Inhibit Mutant Huntingtin Toxicity.PubMed Central.
- NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development.MDPI.
- Chemists Synthesize Compounds To Treat Neurodegener
- Novel Janus Kinase Inhibitors in the Treatment of Derm
- Discovery of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs).
- The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors.PubMed Central.
- Pharmacological Inhibitors of the NLRP3 Inflammasome (PDF).
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- 14. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone
For: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone is a key building block in the synthesis of a variety of high-value compounds in the pharmaceutical and agrochemical industries. Its trifluoromethylpyridine core is a common motif in molecules designed to exhibit enhanced metabolic stability, binding affinity, and bioavailability. This application note provides a detailed, field-proven protocol for the synthesis of this important intermediate, focusing on a robust and scalable methodology. The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability for researchers in drug discovery and process development.
Synthetic Strategy: Navigating the Challenges of Pyridine Functionalization
The introduction of an acetyl group onto the electron-deficient 2-chloro-5-(trifluoromethyl)pyridine ring presents a significant synthetic challenge. Direct Friedel-Crafts acylation, a common method for acylating aromatic rings, is generally ineffective for pyridine and its deactivated derivatives. The lone pair of electrons on the nitrogen atom can coordinate with the Lewis acid catalyst, further deactivating the ring towards electrophilic substitution.
To circumvent this, a more robust strategy involving organometallic intermediates is employed. This multi-step approach, outlined below, offers a reliable and selective route to the desired product.
This protocol commences with the commercially available 3-bromo-2-chloro-5-(trifluoromethyl)pyridine . This strategic choice of starting material bypasses the potentially low-yielding and non-selective direct bromination of 2-chloro-5-(trifluoromethyl)pyridine. A metal-halogen exchange reaction is then performed to generate a highly reactive pyridyl organometallic intermediate. This nucleophilic species subsequently undergoes acylation with acetyl chloride to furnish the target ketone.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity | Notes |
| 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 71701-92-3 | Various | >97% | Starting material. Handle with care as a halogenated pyridine. |
| Magnesium turnings | 7439-95-4 | Various | >99% | For Grignard reagent formation. Must be dry. |
| n-Butyllithium (n-BuLi) in hexanes | 109-72-8 | Various | ~2.5 M | Alternative for metal-halogen exchange. Pyrophoric. |
| Acetyl chloride | 75-36-5 | Various | >99% | Acylating agent. Corrosive and reacts violently with water. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Various | >99.8% | Solvent. Must be dry and free of peroxides. |
| Anhydrous Diethyl Ether | 60-29-7 | Various | >99.7% | Solvent. Highly flammable. |
| Iodine | 7553-56-2 | Various | >99.8% | For initiating Grignard reaction. |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | In-house prep. | N/A | For quenching the reaction. |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Various | >99% | For drying organic layers. |
| Hexanes | 110-54-3 | Various | HPLC grade | For chromatography. |
| Ethyl acetate | 141-78-6 | Various | HPLC grade | For chromatography. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous Conditions: Grignard and organolithium reactions are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen). Use anhydrous solvents.
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. Handle with extreme care using proper syringe and cannula techniques under an inert atmosphere.[1][2][3][4]
-
Grignard Reagents: Grignard reagents are flammable and corrosive. The formation reaction is exothermic and can become a runaway reaction if not properly controlled.[5]
-
Acetyl Chloride: Acetyl chloride is a corrosive and flammable liquid that reacts violently with water, releasing toxic HCl gas. Handle with caution.[6][7][8][9]
-
Halogenated Pyridines: Halogenated pyridines are generally toxic and should be handled with care. Avoid inhalation and skin contact.[10]
Protocol 1: Synthesis via Grignard Reagent
This protocol details the formation of the pyridyl Grignard reagent followed by acylation.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Briefly heat the flask with a heat gun under a strong stream of inert gas and then allow it to cool. Add a small crystal of iodine to the flask.
-
Grignard Reagent Formation: In the dropping funnel, prepare a solution of 3-bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Acylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous THF. Add the acetyl chloride solution dropwise to the cold Grignard reagent, maintaining the temperature below -60 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
Protocol 2: Synthesis via Organolithium Reagent (Alternative)
This protocol utilizes a lithium-halogen exchange, which can sometimes offer advantages in terms of reaction rate and yield.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 3-bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF.
-
Lithium-Halogen Exchange: Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 equivalents) dropwise, keeping the internal temperature below -70 °C. Stir the mixture at this temperature for 30-60 minutes.
-
Acylation: Add acetyl chloride (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for another 1-2 hours.
-
Quenching, Work-up, and Purification: Follow steps 5-7 as described in Protocol 1.
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show two signals in the aromatic region corresponding to the two protons on the pyridine ring. A singlet in the aliphatic region will correspond to the methyl protons of the acetyl group. The integration of these signals should be in a 2:3 ratio. |
| ¹³C NMR | The spectrum will show signals for the carbon atoms of the pyridine ring, the trifluoromethyl group, and the acetyl group (carbonyl and methyl carbons). |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group should be observed. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product, along with the characteristic isotopic pattern for a molecule containing one chlorine atom. |
| Infrared (IR) | A strong absorption band in the region of 1690-1710 cm⁻¹ is expected for the carbonyl (C=O) stretch of the ketone. |
Discussion and Mechanistic Insights
The key to this synthesis is the generation of a nucleophilic carbon at the 3-position of the pyridine ring. Both Grignard and organolithium reagents are potent nucleophiles capable of this transformation.
The metal-halogen exchange is a well-established method for preparing organometallic compounds.[11][12] The choice between magnesium (for Grignard) and n-butyllithium depends on factors such as substrate compatibility and desired reactivity. Organolithium reagents are generally more reactive than Grignard reagents.
The subsequent acylation proceeds via a nucleophilic acyl substitution mechanism. The pyridyl organometallic attacks the electrophilic carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a magnesium or lithium salt to yield the final ketone product. It is crucial to perform the acylation at low temperatures to prevent side reactions, such as the addition of a second equivalent of the organometallic reagent to the newly formed ketone.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. By employing a strategy that utilizes a commercially available halogenated precursor and an organometallic intermediate, the challenges associated with the functionalization of an electron-deficient pyridine ring are effectively overcome. The detailed protocols, safety information, and mechanistic insights are intended to enable researchers to successfully and safely synthesize this valuable building block for their drug discovery and development programs.
References
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
- Beijing Ditai Pharmaceutical Technology Co ltd. (2023). Synthetic method of 3-acetyl-2-chloropyridine. CN115611802B. Google Patents.
- Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(12), 032-037.
- Jonge, A. P. de, den Hertog, H., & Wibaut, J. P. (1951). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 70(10), 989-996.
- Kauffman, G. S., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- MDPI. (2021).
-
Nate, C. (2014, September 15). Grignard Reagent + Acid Chloride = Tertiary Alcohol (Mechanism). YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 3-Acetyl-2-chloropyridine. Retrieved from [Link]
- Tamao, K., et al. (1982). Nickel-phosphine complex-catalyzed cross-coupling of Grignard reagents with aryl and vinyl halides. A review. Tetrahedron, 38(22), 3347-3354.
- Wittig, G., & Pockels, U. (1938). Über die Austauschbarkeit von Halogen gegen Alkalimetall bei Halogen-aromaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 71(9), 1903-1912.
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Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]
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Lab Alley. (2024). Magnesium Metal Turnings Grignard, Reagent Grade. SAFETY DATA SHEET. Retrieved from [Link]
-
Chem-Supply. (n.d.). Safety data sheet: Magnesium, turnings, synthesis grade, according to Grignard. Retrieved from [Link]
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Penta chemicals. (2024). Magnesium according to Grignard. Retrieved from [Link]
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The Strategic Utility of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a cornerstone of rational drug design. The title compound, 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone, represents a highly valuable and versatile building block that embodies these principles. The trifluoromethyl group, a well-established bioisostere for various functionalities, can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[1] Concurrently, the 2-chloropyridine moiety serves as a versatile handle for a wide array of synthetic transformations, enabling the exploration of diverse chemical space. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this powerful synthetic intermediate. We will delve into its application in the construction of core heterocyclic scaffolds, with a particular focus on the synthesis of substituted pyrazoles, and subsequent derivatization to generate libraries of potential therapeutic agents.
Core Applications in Scaffold Synthesis: The Gateway to Substituted Pyrazoles
A primary and highly effective application of this compound is its role as a precursor in the synthesis of 3-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-1H-pyrazole. This pyrazole derivative serves as a foundational scaffold that can be further elaborated to target a range of biological entities, including kinases and G-protein coupled receptors (GPCRs). The synthetic strategy is a robust two-step process involving the formation of an enaminone intermediate followed by cyclization with hydrazine.
Protocol 1: Synthesis of (E)-3-(Dimethylamino)-1-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one (Enaminone Intermediate)
This protocol details the formation of the key enaminone intermediate, a crucial step that activates the acetyl group for subsequent cyclization. The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) serves this purpose effectively.[2]
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Ethyl acetate/Hexanes mixture for TLC
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (5 mL/mmol of ketone), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
The reaction mixture is heated to reflux (approximately 110-120 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the enaminone should appear.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess DMF-DMA under reduced pressure using a rotary evaporator. The resulting crude product is typically a solid or a viscous oil.
-
The crude enaminone is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or by flash column chromatography on silica gel.
Expected Yield: >90% (crude)
Protocol 2: Synthesis of 3-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-1H-pyrazole
This protocol describes the cyclization of the enaminone intermediate with hydrazine to form the desired pyrazole scaffold.
Materials:
-
(E)-3-(Dimethylamino)-1-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one
-
Hydrazine hydrate or Hydrazine hydrochloride
-
Ethanol or Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl acetate for extraction
Procedure:
-
Dissolve the crude enaminone (1.0 eq) in ethanol (10 mL/mmol).
-
Add hydrazine hydrate (1.2 eq) to the solution at room temperature. If using hydrazine hydrochloride, a base such as triethylamine (1.2 eq) should also be added.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 3-6 hours.
-
Monitor the reaction by TLC (1:1 ethyl acetate/hexanes) until the enaminone spot is no longer visible.
-
Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude pyrazole can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
Expected Yield: 70-85%
Workflow for Pyrazole Synthesis and Derivatization
Library Generation: Expanding Chemical Diversity
The synthesized 3-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-1H-pyrazole is a versatile intermediate for generating a library of compounds for high-throughput screening. The 2-chloro substituent on the pyridine ring is amenable to various cross-coupling and substitution reactions.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for introducing aryl or heteroaryl moieties at the 2-position of the pyridine ring, significantly expanding the structural diversity of the scaffold.[3][4]
Materials:
-
3-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-1H-pyrazole
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/water)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or microwave vial, add 3-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-1H-pyrazole (1.0 eq), the aryl/heteroaryl boronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-120 °C for 2-16 hours, or until completion as monitored by TLC or LC-MS. Microwave irradiation can often significantly reduce reaction times.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yields: 50-90%
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) for C-N, C-O, and C-S Bond Formation
The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution at the 2-position, allowing for the introduction of various amines, alcohols, and thiols.
Materials:
-
3-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-1H-pyrazole
-
Amine, alcohol, or thiol nucleophile
-
Base (e.g., K₂CO₃, NaH, DIPEA)
-
Solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
To a solution of 3-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-1H-pyrazole (1.0 eq) in a suitable aprotic polar solvent, add the nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture to 80-150 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography or recrystallization.
Data Summary Table
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Transformation | Potential Biological Targets |
| This compound | C₈H₅ClF₃NO | 223.58 | Starting Material | - |
| (E)-3-(Dimethylamino)-1-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one | C₁₁H₁₀ClF₃N₂O | 278.66 | Reaction with DMF-DMA | - |
| 3-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-1H-pyrazole | C₉H₅ClF₃N₃ | 247.61 | Cyclization with Hydrazine | Kinases, GPCRs |
| Aryl/Heteroaryl-substituted Pyrazoles | Variable | Variable | Suzuki-Miyaura Coupling, SNAr Reactions | Kinases, GPCRs, etc. |
Logical Relationships in the Synthetic Pathway
Conclusion and Future Perspectives
This compound is a commercially available and highly valuable starting material for the synthesis of diverse compound libraries in drug discovery. The protocols outlined in this document provide a robust and reproducible pathway to generate novel pyrazole-based scaffolds. The strategic positioning of the trifluoromethyl group and the reactive 2-chloro handle on the pyridine ring offers medicinal chemists a powerful platform to fine-tune the physicochemical and pharmacological properties of their lead compounds. Further exploration of the chemical space accessible from this intermediate is highly encouraged and is likely to yield novel therapeutic candidates targeting a wide range of diseases.
References
- CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
-
Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B. [Link]
- Synthesis of some enaminone derivatives under solvent-free process.Journal of Chemical and Pharmaceutical Research.
-
Scientific Letter. Atlanchim Pharma. [Link]
-
Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances. [Link]
- Novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products.Bioorganic & Medicinal Chemistry Letters.
-
Synthesis of Deuterated Enaminones with High Isotopic Fidelity. ACS Medicinal Chemistry Letters. [Link]
-
Sulfated polyborate catalyzed enamines, enaminones synthesis via Methyl Ketones, Active Methylenes, and DMF-DMA activation: Application to Imatinib, Nilotinib intermediates. ResearchGate. [Link]
-
Comparative yields for Suzuki‐Miyaura couplings... ResearchGate. [Link]
- EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
-
Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. [Link]
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. [Link]
-
Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]
- 2(pyridin-2yl)-1,2-dihydro-3H-pyrazol-3-one derivatives as specific HIF-pyrolyl-4-hydroxylase inhibitors for treating cardiovascular and haematological diseases.
- WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease.
-
ChemInform Abstract: Trifluoromethyl-Substituted Pyridyl- and Pyrazolylboronic Acids and Esters: Synthesis and Suzuki—Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
- A New Synthesis of Bis-Enaminones via Acyl
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. [Link]
-
1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C10H5ClF3N3O2 | CID 11392184. PubChem. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Modulators of G-protein coupled receptors - Patent US-12281149-B2. PubChem. [Link]
- Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety.Molecules.
- US9273077B2 - Phosphorus derivatives as kinase inhibitors.
- Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.Molecules.
-
2,3-diaminopyridine. Organic Syntheses. [Link]
-
Chemistry Continuous flow synthesis of imatinib intermediates. CORE. [Link]
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N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]
- US9024031B1 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
-
Enamine Preparation Under Solvent-free Conditions, Using LiClO4 as a Catalyst. Sciforum. [Link]
-
Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library Data Set. Journal of the American Chemical Society. [Link]
-
Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases. eScholarship. [Link]
-
Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. ACS Omega. [Link]
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
Synthesis and reactions of new N-heteroaryl boronic acids. Durham E-Theses. [Link]
- General method for the synthesis of enaminones via photocatalysis.Beilstein Journal of Organic Chemistry.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.Arkivoc.
- Development of 'DFG-out' inhibitors of gatekeeper mutant kinases.Bioorganic & Medicinal Chemistry Letters.
- 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine.Molbank.
-
The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12. Gupea. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
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Application Notes and Protocols for the Synthesis of Novel Derivatives from 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone
Introduction: The Strategic Value of a Trifluoromethylated Pyridine Building Block
The compound 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone is a highly versatile synthetic intermediate poised for the generation of a diverse library of novel chemical entities. Its strategic importance lies in the convergence of three key structural features: an electron-deficient pyridine ring, a reactive chlorine atom at the 2-position, and a modifiable ethanone group at the 3-position. The presence of a trifluoromethyl group at the 5-position further imparts desirable physicochemical properties, such as enhanced metabolic stability, lipophilicity, and binding affinity, which are highly sought after in the development of new agrochemicals and pharmaceuticals.[1] This document provides detailed protocols for the derivatization of this key building block, focusing on reactions at both the chloro and ethanone functionalities.
Core Reactivity and Strategic Derivatization
The chemical reactivity of this compound can be selectively targeted at two primary sites:
-
The C2-Chloro Substituent: This position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group activates the chloro-substituent towards displacement.
-
The C3-Ethanone Group: The carbonyl and α-methyl functionalities of the ethanone group are amenable to a wide range of classical ketone reactions, including condensations to form heterocycles, reductions, and α-functionalization.
This guide will provide detailed protocols for leveraging this dual reactivity to generate a structurally diverse set of derivatives.
I. Derivatization via Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chloro group at the C2 position can be readily displaced by various nucleophiles. The following protocols outline the synthesis of representative amine and thiol derivatives.
Protocol 1: Synthesis of 2-Amino-Substituted Derivatives
This protocol describes the synthesis of 1-(2-(phenylamino)-5-(trifluoromethyl)pyridin-3-yl)ethanone.
Reaction Scheme:
Caption: SNAr with an amine nucleophile.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add the desired primary or secondary amine (1.2 eq.) and potassium carbonate (K2CO3) (2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-substituted derivative.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.
-
Base: K2CO3 is a mild base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is necessary to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring.
Protocol 2: Synthesis of 2-Thio-Substituted Derivatives
This protocol describes the synthesis of 1-(2-(phenylthio)-5-(trifluoromethyl)pyridin-3-yl)ethanone.
Reaction Scheme:
Caption: SNAr with a thiol nucleophile.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (NaH) (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add the desired thiol (1.2 eq.) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium thiolate.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF to the thiolate solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: NaH is a strong base used to deprotonate the thiol, forming the more nucleophilic thiolate anion.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of NaH with moisture.
-
Solvent: THF is a suitable aprotic solvent for this type of reaction.
II. Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The C2-chloro position is also an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol outlines the synthesis of 1-(2-phenyl-5-(trifluoromethyl)pyridin-3-yl)ethanone.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq.), and sodium carbonate (Na2CO3) (2.0 eq.).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh3)4 is a common and effective catalyst for Suzuki-Miyaura reactions.[2]
-
Base: Na2CO3 is required for the transmetalation step in the catalytic cycle.
-
Solvent System: The biphasic toluene/water system is standard for many Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the synthesis of 1-(2-(diphenylamino)-5-(trifluoromethyl)pyridin-3-yl)ethanone.
Reaction Scheme:
Sources
Application Notes and Protocols for 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone in Materials Science
Introduction: Unlocking the Potential of a Versatile Fluorinated Pyridine Building Block
1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone is a halogenated and trifluoromethylated pyridine derivative that holds significant, yet largely untapped, potential in the realm of advanced materials science.[1] While its primary utility to date has been as an intermediate in the synthesis of agrochemicals and pharmaceuticals, its unique combination of reactive functional groups—a synthetically versatile chloro group, a modifiable acetyl moiety, and the electronically influential trifluoromethylpyridine core—positions it as a compelling starting material for a new generation of functional organic materials.[2]
The incorporation of a trifluoromethyl group can enhance the thermal stability, solubility, and optical transparency of polymers, while also influencing the electronic properties of conjugated molecules, a critical factor in the design of organic light-emitting diodes (OLEDs) and other organic electronic devices.[3][4][5] The pyridine ring itself is a key component in many fluorescent sensors and OLED emitter materials.[6][7][8]
This guide provides researchers, materials scientists, and organic chemists with a comprehensive overview of the potential applications of this compound in materials science. We will explore its use in the synthesis of novel conjugated polymers and as a core scaffold for developing new photoluminescent materials for OLED applications. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for innovation in your laboratory.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 944904-73-8 | |
| Molecular Formula | C₈H₅ClF₃NO | |
| Molecular Weight | 223.58 g/mol | |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | Generic |
Application I: Synthesis of Novel Conjugated Polymers for Organic Electronics
The 2-chloro-3-acetylpyridine scaffold of the title compound is an ideal starting point for the synthesis of conjugated polymers through well-established cross-coupling methodologies. The chloro group provides a reactive handle for polymerization, while the acetyl group can be further functionalized to tune the polymer's properties.
Conceptual Framework: From Monomer to Polymer
The general strategy involves the conversion of this compound into a polymerizable monomer, followed by a suitable polymerization reaction. The trifluoromethyl group is expected to enhance the solubility and thermal stability of the resulting polymer.
Figure 1: Conceptual workflow for the synthesis of conjugated polymers.
Protocol 1: Synthesis of a Poly(arylene-ethynylene) Derivative via Sonogashira Polymerization
This protocol outlines the synthesis of a novel poly(arylene-ethynylene) (PAE) incorporating the trifluoromethylpyridine moiety. PAEs are a class of conjugated polymers known for their interesting optical and electronic properties.[9][10][11]
Step 1: Synthesis of the Diethynyl Monomer
The initial step is a double Sonogashira coupling reaction to replace the chloro group and introduce a second reactive site. For this, we first need to introduce a second leaving group, for example, by bromination of the pyridine ring.
-
Reaction: Bromination of this compound followed by a double Sonogashira coupling with trimethylsilylacetylene and subsequent deprotection.
-
Detailed Protocol:
-
To a solution of this compound (1 eq.) in a suitable solvent (e.g., dichloromethane), add a brominating agent (e.g., N-bromosuccinimide) and a catalyst (e.g., benzoyl peroxide).
-
Heat the reaction mixture under reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography to obtain the dibromo derivative.
-
To a solution of the dibromo derivative (1 eq.) in a mixture of toluene and triethylamine, add Pd(PPh₃)₄ (0.05 eq.) and CuI (0.1 eq.).
-
Degas the mixture and add trimethylsilylacetylene (2.5 eq.) dropwise under an inert atmosphere.
-
Stir the reaction at elevated temperature until the starting material is consumed.
-
After workup, dissolve the crude product in methanol and add a base (e.g., K₂CO₃) to remove the trimethylsilyl protecting groups.
-
Purify the resulting diethynyl monomer by column chromatography.
-
Step 2: Sonogashira Polymerization
-
Reaction: Palladium-catalyzed cross-coupling polymerization of the diethynyl monomer with a dihaloaromatic comonomer (e.g., 1,4-diiodobenzene).
-
Detailed Protocol:
-
In a Schlenk flask, combine the synthesized diethynyl monomer (1 eq.), 1,4-diiodobenzene (1 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).
-
Add a degassed mixture of toluene and triethylamine.
-
Stir the mixture at 80 °C under an inert atmosphere for 48 hours.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration, wash with methanol and acetone, and dry under vacuum.
-
Expected Outcome and Characterization:
The resulting polymer is expected to be a soluble, film-forming material. Characterization should include:
-
¹H and ¹⁹F NMR: To confirm the polymer structure.
-
GPC/SEC: To determine the molecular weight and polydispersity.
-
UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties.
-
Cyclic Voltammetry: To determine the HOMO/LUMO energy levels and assess its potential for electronic applications.
-
TGA/DSC: To evaluate the thermal stability.
Application II: Scaffolds for Novel Emitters in Organic Light-Emitting Diodes (OLEDs)
The trifluoromethylpyridine core of this compound can be elaborated into novel fluorescent or phosphorescent emitters for OLEDs. The acetyl group is a convenient starting point for building more complex heterocyclic systems, and the chloro group allows for the introduction of various aryl or heteroaryl substituents via cross-coupling reactions.[12]
Conceptual Framework: Building Donor-Acceptor Emitters
A common strategy for designing OLED emitters is to create molecules with a donor-acceptor (D-A) architecture. In this case, the electron-deficient trifluoromethylpyridine unit can act as the acceptor, and donor moieties can be introduced via chemical synthesis.
Figure 2: Synthetic strategy for donor-acceptor type OLED emitters.
Protocol 2: Synthesis of a Pyrimidine-Based Emitter via Knoevenagel Condensation and Suzuki Coupling
This protocol describes the synthesis of a novel D-A type emitter where a pyrimidine ring is constructed from the acetyl group, and a donor group is attached via Suzuki coupling.
Step 1: Knoevenagel Condensation
-
Reaction: Condensation of the acetyl group with an active methylene compound, such as malononitrile.[13][14][15][16]
-
Detailed Protocol:
-
Dissolve this compound (1 eq.) and malononitrile (1.1 eq.) in ethanol.
-
Add a catalytic amount of a weak base, such as piperidine or triethylamine.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, the product often precipitates. Collect the solid by filtration and wash with cold ethanol.
-
Step 2: Pyrimidine Ring Formation
-
Reaction: Cyclization of the Knoevenagel product with guanidine to form a 2-aminopyrimidine ring.
-
Detailed Protocol:
-
To a solution of the Knoevenagel product (1 eq.) in a suitable solvent like ethanol, add guanidine hydrochloride (1.5 eq.) and a base such as sodium ethoxide.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Step 3: Suzuki Coupling
-
Reaction: Palladium-catalyzed Suzuki-Miyaura coupling of the 2-chloro group with a suitable boronic acid donor, for example, 4-(diphenylamino)phenylboronic acid.[1][2][17][18]
-
Detailed Protocol:
-
In a Schlenk flask, combine the synthesized chloropyrimidine derivative (1 eq.), 4-(diphenylamino)phenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and an aqueous solution of K₂CO₃ (2 M, 3 eq.).
-
Add a degassed solvent such as 1,4-dioxane or toluene.
-
Heat the reaction mixture to 90 °C under an inert atmosphere for 12-24 hours.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
-
Expected Outcome and Characterization:
The final product is a donor-acceptor molecule with potential as an OLED emitter. Characterization should focus on its photophysical properties:
-
¹H, ¹³C, and ¹⁹F NMR and Mass Spectrometry: To confirm the chemical structure.
-
UV-Vis Absorption and Photoluminescence Spectroscopy (in solution and thin film): To determine the absorption and emission maxima, and the photoluminescence quantum yield.
-
Cyclic Voltammetry: To determine the HOMO and LUMO energy levels.
-
Thermal Analysis (TGA/DSC): To assess its suitability for vacuum deposition in OLED fabrication.
Self-Validation and Causality in Experimental Design
The protocols provided are designed to be self-validating through rigorous in-process monitoring and comprehensive final product characterization.
-
Causality in Catalyst Choice: The use of palladium catalysts with phosphine ligands is crucial for the cross-coupling reactions.[19][20][21] The specific ligand (e.g., from the Buchwald or Hartwig portfolio) may need to be optimized for challenging substrates to improve yield and reaction kinetics.
-
Solvent and Base Selection: The choice of solvent and base in cross-coupling and condensation reactions is critical. Aprotic solvents like dioxane and toluene are standard for Suzuki couplings to ensure the stability of the catalyst and reactants. The base not only facilitates the catalytic cycle but also influences the reaction rate and side reactions.
-
Inert Atmosphere: All cross-coupling reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Conclusion and Future Outlook
This compound represents a promising, yet underutilized, platform for the development of novel organic materials. The synthetic pathways and protocols outlined in this guide provide a strategic framework for leveraging its unique chemical functionalities. By exploring cross-coupling and condensation reactions, researchers can access a wide array of new conjugated polymers and donor-acceptor molecules with potential applications in organic electronics, particularly in the field of OLEDs. The incorporation of the trifluoromethylpyridine moiety is a key design element that is anticipated to impart desirable properties such as enhanced stability, solubility, and specific electronic characteristics to the final materials. Further exploration of the reaction conditions and the variety of coupling partners will undoubtedly lead to the discovery of new materials with tailored properties for a range of advanced applications.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]
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Hartwig, J. F. Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 2008 , 41(11), 1534-1544. [Link]
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Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]
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Miyaura, N.; Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
-
LookChem. ETHANONE, 1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-. [Link]
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MDPI. Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. Polymers, 2022 , 14(6), 1184. [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2019 , 44(3), 168-178. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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ScienceDirect. Sonogashira Coupling. [Link]
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Wikipedia. Knoevenagel condensation. [Link]
-
ResearchGate. Synthesis and Antimicrobial Activities of Some 3-Acetylpyridine Derivatives. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
PubMed. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Molecules, 2006 , 11(5), 371-377. [Link]
-
MDPI. Pyridine Derivatives as Fluorescent Sensors for Cations. Chemosensors, 2021 , 9(9), 245. [Link]
-
Fraunhofer-Publica. Fluorinated Polymers for Photonics—From Optical Waveguides to Polymer-Clad Glass Optical Fibers. [Link]
-
ACS Publications. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega, 2021 , 6(17), 11357-11366. [Link]
-
Matyjaszewski Polymer Group. Direct polymerization of functional monomers. [Link]
-
ResearchGate. The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
ResearchGate. Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications. [Link]
-
MDPI. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 2021 , 26(4), 1134. [Link]
-
RSC Publishing. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 2019 , 21(3), 1148-1160. [Link]
-
MDPI. Intrinsically Negative Photosensitive Polyimides with Enhanced High-Temperature Dimensional Stability and Optical Transparency for Advanced Optical Applications via Simultaneous Incorporation of Trifluoromethyl and Benzanilide Units: Preparation and Properties. Polymers, 2022 , 14(18), 3794. [Link]
-
YouTube. Knoevenagel condensation. [Link]
-
Journal of Materials Chemistry C. Dual versus normal TADF of pyridines ornamented with multiple donor moieties and their performance in OLEDs. Journal of Materials Chemistry C, 2020 , 8(32), 11099-11111. [Link]
-
ChemRxiv. Achieving Highly Efficient Deep-blue OLEDs by Introducing Intramolecular Hydrogen Bonds to Tune the Properties of Multiple Resonance Emitters. [Link]
-
ResearchGate. Synthesis and Antimicrobial Activity Of Some Novel Chalcones Of 3-Acetyl Pyridine And Their Pyrimidine Derivatives. [Link]
-
RSC Publishing. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymer Chemistry, 2020 , 11(1), 6-25. [Link]
-
PubMed. Functional Pyrene-Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega, 2021 , 6(17), 11357-11366. [Link]
-
PubMed Central. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Molecules, 2021 , 26(11), 3183. [Link]
-
ResearchGate. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]
-
ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Dalton Transactions. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring. Dalton Transactions, 2016 , 45(20), 8355-8365. [Link]
-
PubMed. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Iranian Journal of Pharmaceutical Research, 2017 , 16(1), 266-275. [Link]
-
ACS Publications. Pyridine-Functionalized and Metallized Meso-Macroporous Polymers for Highly Selective Capture and Catalytic Conversion of CO2 into Cyclic Carbonates. ACS Applied Materials & Interfaces, 2019 , 11(36), 33027-33035. [Link]
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- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Electrophilic Aromatic Substitution Reactions of Trifluoromethylpyridines
Introduction: The Challenge and Opportunity of Functionalizing Trifluoromethylpyridines
Trifluoromethylpyridines (TFMPs) are privileged structural motifs in modern chemistry, integral to the design of numerous pharmaceuticals and agrochemicals.[1] The incorporation of a trifluoromethyl (CF₃) group into the pyridine scaffold imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can significantly improve biological activity and pharmacokinetic profiles. However, the very features that make TFMPs so valuable also render them notoriously challenging substrates for further functionalization via electrophilic aromatic substitution (EAS).
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles.[2] This deactivation is severely compounded by the presence of the strongly electron-withdrawing CF₃ group. Consequently, EAS reactions on TFMPs require harsh conditions and often result in low yields and complex product mixtures. This guide provides a comprehensive overview of the core principles governing these reactions, detailed protocols for key transformations, and practical insights to aid researchers in navigating the complexities of TFMP functionalization.
Core Principles: Understanding Reactivity and Regioselectivity
The outcome of an EAS reaction on a trifluoromethylpyridine is dictated by the interplay of the directing effects of the pyridine nitrogen and the trifluoromethyl group.
-
Pyridine Nitrogen: The nitrogen atom is a powerful deactivating group and a meta-director for EAS. This is because attack at the ortho or para positions results in an unstable resonance structure where the positive charge is placed on the electronegative nitrogen atom. Attack at the meta position avoids this unfavorable arrangement.
-
Trifluoromethyl Group: The CF₃ group is a potent deactivating group due to its strong electron-withdrawing inductive effect. Like other deactivating groups, it also acts as a meta-director.
The combined influence of these two groups determines the position of electrophilic attack. The regioselectivity for the three isomers of trifluoromethylpyridine can be predicted as follows:
-
2-(Trifluoromethyl)pyridine: The nitrogen directs meta to the 3- and 5-positions. The CF₃ group at the 2-position also directs meta to the 4- and 6-positions. The strong deactivation of the entire ring makes substitution difficult, but the least deactivated position is generally the 5-position.
-
3-(Trifluoromethyl)pyridine: The nitrogen directs meta to the 5-position. The CF₃ group at the 3-position directs meta to the 5-position as well. Therefore, electrophilic substitution is strongly directed to the 5-position.
-
4-(Trifluoromethyl)pyridine: The nitrogen directs meta to the 3- and 5-positions. The CF₃ group at the 4-position also directs meta to the 2- and 6-positions. The positions meta to the nitrogen (3- and 5-) are generally favored.
The following diagram illustrates the predicted directing effects for the nitration of the three trifluoromethylpyridine isomers.
Caption: Predicted major products of nitration for trifluoromethylpyridine isomers.
Application Notes and Protocols
Nitration
Direct nitration of trifluoromethylpyridines requires forcing conditions due to the severe deactivation of the aromatic ring. The use of a mixture of fuming nitric acid and concentrated sulfuric acid (or oleum) at elevated temperatures is typically necessary.
Protocol: Nitration of 3-(Trifluoromethyl)pyridine
-
Materials:
-
3-(Trifluoromethyl)pyridine
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%) or Oleum (20% SO₃)
-
Ice bath
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
-
Procedure:
-
In a fume hood, carefully add 3-(trifluoromethyl)pyridine (1.0 eq) dropwise to a stirred solution of concentrated sulfuric acid or oleum (5-10 volumes) in a round-bottom flask, maintaining the temperature below 20°C with an ice bath.
-
Once the addition is complete, slowly add fuming nitric acid (1.1-1.5 eq) dropwise, ensuring the temperature does not exceed 30°C.
-
After the addition of nitric acid, slowly heat the reaction mixture to 80-100°C and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired nitrated trifluoromethylpyridine.
-
-
Causality and Insights: The use of oleum increases the concentration of the active electrophile, the nitronium ion (NO₂⁺), which is necessary to overcome the high activation energy barrier of this reaction. Careful temperature control during the initial additions is crucial to prevent runaway reactions.
Halogenation
Halogenation of trifluoromethylpyridines also requires robust conditions. Bromination can often be achieved with N-bromosuccinimide (NBS) in a polar aprotic solvent, while chlorination may necessitate harsher reagents.
Protocol: Bromination of 3-(Trifluoromethyl)pyridine
This protocol is adapted from the bromination of the structurally similar 3-(trifluoromethyl)aniline.[3]
-
Materials:
-
3-(Trifluoromethyl)pyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with a magnetic stirrer
-
-
Procedure:
-
Dissolve 3-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add NBS (1.0-1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality and Insights: DMF is a polar aprotic solvent that can facilitate the generation of the electrophilic bromine species from NBS. This method offers a milder alternative to using liquid bromine and a Lewis acid catalyst.
Sulfonation
Direct sulfonation of trifluoromethylpyridines is a challenging transformation that requires high temperatures and the use of oleum. The electrophile, sulfur trioxide (SO₃), is a strong electrophile, but the deactivated nature of the substrate necessitates forcing conditions.
Protocol: Sulfonation of 4-(Trifluoromethyl)pyridine
This protocol is based on the general procedure for the sulfonation of pyridine.[4][5]
-
Materials:
-
4-(Trifluoromethyl)pyridine
-
Oleum (20-30% SO₃)
-
Mercury(II) sulfate (catalyst, optional but recommended)
-
High-temperature reaction vessel (e.g., sealed tube or autoclave)
-
-
Procedure:
-
In a fume hood, carefully add 4-(trifluoromethyl)pyridine (1.0 eq) to oleum (5-10 volumes) in a high-temperature reaction vessel.
-
Add a catalytic amount of mercury(II) sulfate.
-
Seal the vessel and heat the reaction mixture to 220-240°C for 12-24 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of calcium hydroxide or barium hydroxide to precipitate the sulfate salts.
-
Filter the mixture and treat the filtrate with a stoichiometric amount of sulfuric acid to precipitate any remaining calcium or barium ions.
-
Filter again and carefully evaporate the solvent to obtain the crude sulfonic acid product.
-
-
Causality and Insights: The high temperature is necessary to overcome the significant activation energy. The mercury(II) sulfate catalyst is thought to facilitate the reaction by coordinating to the pyridine nitrogen, although its precise role is still debated. This reaction should only be performed with appropriate safety precautions for high-temperature and high-pressure reactions.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally not successful on trifluoromethylpyridines. The strong deactivation of the ring by both the pyridine nitrogen and the trifluoromethyl group prevents the electrophilic attack by the carbocation or acylium ion intermediates.[6][7][8] Furthermore, the Lewis acid catalysts required for these reactions (e.g., AlCl₃) will preferentially coordinate to the basic pyridine nitrogen, further deactivating the ring and rendering it unreactive.
Troubleshooting and Safety Considerations
| Issue | Possible Cause | Recommendation |
| No or low conversion | Insufficiently harsh reaction conditions. | Increase temperature, reaction time, or concentration of the electrophile (e.g., use higher percentage oleum). |
| Deactivation of catalyst by pyridine nitrogen. | For Friedel-Crafts, this is a fundamental limitation. For other reactions, consider alternative catalysts or activation strategies. | |
| Formation of multiple products | Lack of regioselectivity. | Optimize reaction temperature and choice of solvent. Consider using a blocking group strategy if a specific isomer is desired. |
| Runaway reaction | Poor temperature control during addition of strong acids. | Always add reagents slowly and with efficient cooling (ice bath). |
Safety Precautions:
-
All reactions involving strong acids (concentrated H₂SO₄, oleum, fuming HNO₃) must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
High-temperature reactions, especially those under pressure, should be conducted behind a blast shield.
-
Quenching reactions by adding the reaction mixture to ice should be done slowly and cautiously to manage the exothermic process.
Data Summary
| Reaction | Substrate | Reagents | Conditions | Major Product | Yield | Reference |
| Nitration (indirect) | 5-nitro-3-(trifluoromethyl)pyridin-2-ol | SOCl₂, DMF | 100°C, 10h | 2-chloro-5-nitro-3-(trifluoromethyl)pyridine | 86% | [9] |
| Nitration (indirect) | 3-nitro-5-trifluoromethyl-pyridin-2-ol | POCl₃, Benzyltrimethylammonium chloride | 80°C, 3h | 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | 92% | [10] |
| Bromination (analogous) | 3-(trifluoromethyl)aniline | NBS, DMF | RT, 3h | 4-bromo-3-(trifluoromethyl)aniline | 90-92% | [3] |
| Sulfonation (analogous) | Pyridine | Oleum, HgSO₄ | 230-240°C, 13-14h | 3-Pyridinesulfonic acid | N/A | [4] |
Reaction Mechanism Visualization
The following diagram illustrates the general mechanism for electrophilic aromatic substitution on a deactivated pyridine ring, highlighting the key resonance structures of the sigma complex for meta-attack.
Caption: General EAS mechanism on a pyridine ring, showing meta-attack.
References
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. Google Patents.
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. Available at: [Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). Available at: [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]
-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Available at: [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Available at: [Link]
-
Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]
- Oleum sulphonation process. Google Patents.
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. Available at: [Link]
-
Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium - Freie Universität Berlin. Available at: [Link]
- US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts. Google Patents.
-
Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. PMC - NIH. Available at: [Link]
-
Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. Available at: [Link]
-
Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. PMC - NIH. Available at: [Link]
-
Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields for Trifluoromethylpyridine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of trifluoromethylpyridine (TFMP) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical class of compounds. The unique electronic properties of the trifluoromethyl group, combined with the pyridine scaffold, make these molecules invaluable in pharmaceuticals and agrochemicals.[1][2] However, their synthesis can present unique challenges.
This resource provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to help you navigate common hurdles and maximize your reaction yields.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are a cornerstone for creating C-C bonds and synthesizing complex biaryl structures. However, the electron-deficient nature of trifluoromethylpyridines and the coordinating ability of the pyridine nitrogen can often lead to complications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with a trifluoromethyl-substituted chloropyridine is giving very low yield or failing completely. What are the most likely causes?
A1: This is a common and multifaceted issue. The primary culprits are typically inefficient oxidative addition and catalyst inhibition.
-
Causality of the Problem:
-
Inefficient Oxidative Addition: Aryl chlorides are notoriously less reactive than bromides or iodides in the Suzuki-Miyaura catalytic cycle.[3] The strong C-Cl bond requires a highly active, electron-rich palladium(0) catalyst to initiate the oxidative addition step. The trifluoromethyl group further deactivates the pyridine ring, making this step even more challenging.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, preventing it from participating in the desired catalytic cycle.[4] This is a well-documented issue in the cross-coupling of nitrogen-containing heterocycles.[4][5]
-
-
Troubleshooting Workflow:
Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
-
Step-by-Step Solutions:
-
Re-evaluate Your Catalyst and Ligand System: For challenging aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often insufficient.
-
Ligand Choice: Switch to bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species, which is necessary for the oxidative addition of the C-Cl bond.[3] Excellent choices include biaryl phosphine ligands like SPhos, XPhos, or RuPhos.
-
Pre-catalyst: Utilize a pre-formed palladium catalyst (e.g., XPhos Pd G3). These are often more stable and ensure a more consistent generation of the active Pd(0) species in solution.[4]
-
-
Optimize Your Base: The base is critical for activating the boronic acid in the transmetalation step.
-
Base Strength: Strong bases like NaOH can promote side reactions. Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often superior, providing a balance of reactivity without degrading the catalyst or starting materials.[6]
-
Anhydrous Conditions: Ensure your base and solvent are anhydrous. Water can facilitate the undesired side reaction of protodeboronation.
-
-
Solvent and Temperature:
-
Solvent: Polar aprotic solvents like dioxane, THF, or DMF are generally effective.[7] For substrates with poor solubility, consider using trimethyl borate to promote the solubilization of boronate complexes.[4]
-
Temperature: While higher temperatures can increase the rate of oxidative addition, they can also accelerate catalyst decomposition and side reactions. A good starting point is 60-80 °C, with incremental increases to 100-120 °C if the reaction is sluggish.[8][9]
-
-
Quantitative Insights: Catalyst & Ligand Selection
The choice of catalyst and ligand is arguably the most critical factor in the success of Suzuki-Miyaura couplings with trifluoromethylpyridines. The following table provides a summary of commonly used systems and their typical performance.
| Catalyst/Ligand System | Substrate Type | Typical Yield Range | Key Advantages & Considerations |
| Pd(PPh₃)₄ | (CF₃)Py-Br/I | 30-70% | Readily available but often struggles with chlorides. |
| Pd₂(dba)₃ / SPhos or XPhos | (CF₃)Py-Cl/Br | 75-95% | Excellent for challenging chlorides; bulky ligand accelerates reductive elimination.[6] |
| XPhos Pd G3 Pre-catalyst | (CF₃)Py-Cl/Br | 80-98% | Highly active and stable; ideal for reproducible results.[4] |
| Pd(dppf)Cl₂ | (CF₃)Py-Br | 60-85% | Good general catalyst, particularly for less sterically hindered substrates.[8] |
Q2: I'm observing a significant amount of a side product that appears to be my starting boronic acid with the boron group replaced by a hydrogen. What is happening and how can I prevent it?
A2: You are observing protodeboronation , a common and often frustrating side reaction in Suzuki-Miyaura couplings.
-
Causality of the Problem:
-
Mechanism: Protodeboronation is the cleavage of the C-B bond by a proton source, which is often water or an alcohol present in the reaction mixture. This process is typically base-catalyzed and competes with the desired transmetalation step.[10] Heteroaromatic boronic acids, especially those with electron-withdrawing groups like trifluoromethylpyridines, are particularly susceptible to this side reaction.[11]
-
-
Solutions:
-
Use Boronic Esters: Convert your boronic acid to a more stable boronic ester, such as a pinacol ester. These are generally more resistant to protodeboronation.[11]
-
Strictly Anhydrous Conditions: Use anhydrous solvents and ensure your base is thoroughly dried. If using a hydrated base (e.g., K₃PO₄·H₂O), consider its water content in your reaction setup.
-
Base Selection: Use weaker bases like K₂CO₃ or K₃PO₄, as stronger bases can accelerate the rate of protodeboronation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the cross-coupling pathway over protodeboronation.
-
Section 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for functionalizing trifluoromethylpyridines, particularly those bearing a good leaving group (like a halogen) at the 2- or 4-position. The strong electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen activates the ring towards nucleophilic attack.[12]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SNAr reaction between 2-chloro-5-trifluoromethylpyridine and a primary amine is slow and gives a low yield. How can I improve it?
A1: Low reactivity in SNAr reactions with trifluoromethylpyridines often stems from suboptimal choice of solvent, base, or reaction temperature.
-
Causality of the Problem:
-
Solvent Effects: The solvent plays a crucial role in stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[13] Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Base Strength: A base is often required to deprotonate the nucleophile (if it's an amine or alcohol) or to act as a scavenger for the acid generated during the reaction. The choice of base can significantly impact the reaction rate.
-
Leaving Group Ability: While chlorine is a reasonable leaving group in SNAr, fluorine is often better. The rate-determining step is typically the nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[12]
-
-
Step-by-Step Solutions:
-
Solvent Selection: Use polar aprotic solvents such as DMSO, DMF, or NMP. These solvents are excellent at stabilizing the Meisenheimer complex without overly solvating the nucleophile, thus enhancing its reactivity.[14]
-
Base Optimization: If your nucleophile is a primary or secondary amine, a weak inorganic base like K₂CO₃ or a stronger organic base like DBU can be effective.[7] For alcohol nucleophiles, a stronger base like NaH or KHMDS may be necessary to generate the more reactive alkoxide.
-
Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. A starting temperature of 80-100 °C is common, but for less reactive substrates, temperatures up to 150 °C may be necessary.
-
Consider the Leaving Group: If you have the synthetic flexibility, starting with a 2-fluoro-5-trifluoromethylpyridine will likely result in a faster and more efficient reaction compared to the chloro-analogue.
-
Quantitative Insights: Solvent and Base Effects in SNAr
The following table summarizes the impact of solvent and base selection on a model SNAr reaction between 2-chloro-5-trifluoromethylpyridine and a generic primary amine.
| Solvent | Base | Temperature (°C) | Typical Yield Range | Comments |
| Toluene | K₂CO₃ | 110 | 10-30% | Non-polar solvent, poor stabilization of Meisenheimer complex. |
| THF | K₂CO₃ | 65 | 20-40% | Moderate polarity, better than toluene but not ideal. |
| DMF | K₂CO₃ | 100 | 70-90% | Good polar aprotic solvent, effectively stabilizes the intermediate.[7] |
| DMSO | K₂CO₃ | 100 | 85-98% | Excellent choice, highly polar and aprotic.[15] |
| DMF | DBU | 80 | 75-95% | Stronger organic base can sometimes accelerate the reaction. |
Section 3: Direct C-H Trifluoromethylation
Direct C-H trifluoromethylation is an increasingly popular method for installing a CF₃ group, as it avoids the need for pre-functionalized starting materials. However, controlling regioselectivity and achieving high yields can be challenging.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting a direct C-H trifluoromethylation on a substituted pyridine, but I'm getting a mixture of isomers and low conversion. How can I improve the regioselectivity and yield?
A1: Regioselectivity in direct C-H trifluoromethylation is a known challenge. The key is to use a strategy that directs the trifluoromethylation to a specific position.
-
Causality of the Problem:
-
Radical vs. Nucleophilic Pathways: Many direct trifluoromethylation methods proceed via a radical mechanism, which can be indiscriminate and lead to a mixture of products.[4] A more controlled approach often involves a nucleophilic trifluoromethylation mechanism on an activated pyridine ring.
-
-
A Proven Protocol for Regioselective C4-Trifluoromethylation: A highly effective method involves the activation of the pyridine ring by forming an N-methylpyridinium salt. This strategy dramatically increases the electrophilicity of the pyridine ring and directs the trifluoromethylation to the C4 position.[16][17]
-
Experimental Protocol: N-Methylpyridinium Activation Strategy
-
Pyridinium Salt Formation: To a solution of the substituted pyridine (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add methyl iodide (1.5 equiv). Stir the mixture at room temperature or with gentle heating until the formation of the pyridinium salt is complete (monitor by TLC or LC-MS).
-
Trifluoromethylation: Isolate the pyridinium salt and dissolve it in anhydrous DMF. Add silver carbonate (Ag₂CO₃, 2.0 equiv) followed by trifluoroacetic acid (TFA, 3.0 equiv).
-
Reaction Execution: Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove insoluble silver salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Workflow for regioselective C-H trifluoromethylation via pyridinium salt activation.
-
Section 4: Purification Strategies
Purification of trifluoromethylpyridine derivatives can be challenging due to their unique properties.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble removing residual palladium from my product after a Suzuki-Miyaura coupling. What are the best methods?
A1: Removing residual palladium to meet the stringent requirements of the pharmaceutical industry is a critical step.
-
Recommended Methods:
-
Metal Scavengers: This is often the most effective method. Specialized silica or polymer-based scavengers with thiol or other functional groups have a high affinity for palladium and can effectively remove it from solution.[18]
-
Activated Carbon: Treatment with activated carbon can also be effective, although it may sometimes lead to product loss through adsorption.
-
Extraction: A series of aqueous washes with a solution containing a chelating agent (e.g., N-acetylcysteine) can help to extract palladium salts into the aqueous phase.
-
Crystallization: If your product is a solid, careful crystallization can be an excellent way to leave palladium impurities behind in the mother liquor.[18]
-
Q2: My trifluoromethylpyridine product shows significant peak tailing during HPLC analysis and purification. What causes this and how can I fix it?
A2: Peak tailing with pyridine-containing compounds is a classic chromatography issue.
-
Causality of the Problem:
-
Silanol Interactions: The basic nitrogen of the pyridine ring interacts strongly with acidic residual silanol groups on the surface of standard silica-based stationary phases. This secondary interaction causes the peak to tail.
-
-
Solutions:
-
Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), to your mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your compound.
-
Acidify the Mobile Phase: Lowering the pH of the mobile phase with an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) will protonate the pyridine nitrogen. The resulting pyridinium ion will have a much-reduced interaction with the silanol groups, leading to improved peak shape.
-
Use a Different Stationary Phase: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to these secondary interactions.
-
References
-
Yang, X., Sun, R., Li, S., Zheng, X., Yuan, M., Xu, B., Jiang, W., Chen, H., Fu, H., & Li, R. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7108–7112. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(32), 12002-12005. [Link]
-
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics. Chemical Reviews, 111(3), 1417–1492. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. BenchChem.
-
Fors, B. P., & Buchwald, S. L. (2010). A General Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
-
Mendoza, A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(36), 25345-25349. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
-
Zhang, L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4899-4913. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
- BenchChem. (2025). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. BenchChem.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 455-468. [Link]
-
Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(23), 8651-8654. [Link]
- van der Slot, S. C., et al. (2001). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- La-Venia, A., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(12), 4355-4362.
- MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
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Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14676-14693. [Link]
- LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- Cottet, F., & Schlosser, M. (2004). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. European Journal of Organic Chemistry, 2004(16), 327-330.
-
Reddy, V. P. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1055. [Link]
- BenchChem. (2025).
- Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(32), 12002-12005.
- de Vries, J. G. (2010). Palladium-Catalysed Coupling Reactions in the Production of Pharmaceuticals. CHIMIA, 64(4), 231-236.
- Wu, J., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 22(1), 24-46.
- Sumimoto, M., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Chemical Science, 14(13), 3466-3475.
- Stanu, M., et al. (2019). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 15, 2800-2808.
- La-Venia, A., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(12), 4355-4362.
- Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros.
- Durham University. (2011, February 17). METAL-CATALYSED CROSS-COUPLING REACTIONS OF NITROGEN HETEROCYCLES. Durham e-Theses.
- Menberu, W., et al. (2023). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 13(28), 19041-19051.
- Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7108-7112.
- Sumimoto, M., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Fors, B. P., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(44), 15914-15917.
- LibreTexts. (2022, September 24). 16.
- Carey, J. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress.
- RSC Publishing. (2012). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters.
- LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- de Vries, J. G. (2010). Palladium-Catalysed Coupling Reactions. University of Groningen research portal.
- Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
- Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 82(19), 10124-10134.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Zhang, L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4899-4913.
- Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 15. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Stability and degradation of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone
Welcome to the dedicated technical support resource for 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone (CAS No. 944904-73-8). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Given the limited specific literature on this exact molecule, this guide synthesizes information from related chemical structures and foundational chemical principles to offer practical and scientifically grounded advice.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on supplier recommendations for this and structurally similar compounds, this compound should be stored in a dry, sealed container.[1] For long-term stability, it is advisable to store the compound in a cool, dark place, such as a refrigerator at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and atmospheric components.[2][3]
Q2: What are the primary known physical and chemical properties of this compound?
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 944904-73-8 | Synblock[1] |
| Molecular Formula | C8H5ClF3NO | Synblock[1] |
| Molecular Weight | 223.58 g/mol | Synblock[1] |
| Purity | NLT 98% | Synblock[1] |
| Recommended Storage | Dry, sealed place | Synblock[1] |
Q3: What are the likely degradation pathways for this molecule?
A3: While specific degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on its functional groups: the 2-chloropyridine ring, the trifluoromethyl group, and the ethanone moiety. The primary pathways are likely to be hydrolysis and photodegradation.
-
Hydrolysis: The chloro group on the pyridine ring is susceptible to nucleophilic substitution by water, which can be accelerated by acidic or basic conditions.[5][6] This would lead to the formation of the corresponding 2-hydroxypyridine derivative.
-
Photodegradation: Aromatic compounds, especially those containing halogens, can be susceptible to photodegradation upon exposure to UV light.[7][8] This can involve the cleavage of the carbon-chlorine bond and subsequent reactions.
Troubleshooting Guide
Issue 1: I am observing a new, more polar spot on my TLC plate after storing my sample in a standard laboratory environment.
-
Potential Cause: This is likely due to hydrolysis of the chloro group, leading to the formation of the more polar 2-hydroxypyridine analog. The presence of atmospheric moisture can facilitate this process.
-
Troubleshooting Steps:
-
Confirm Identity: Analyze the sample by LC-MS to confirm the presence of a compound with a mass corresponding to the hydrolyzed product (M-Cl+OH).
-
Prevent Further Degradation: Store the compound in a desiccator or under an inert atmosphere to minimize exposure to moisture.[3] For solutions, use anhydrous solvents.
-
Purification: If necessary, purify the material using column chromatography to remove the hydrolyzed impurity.
-
Issue 2: My reaction yield is lower than expected when using this compound after prolonged storage.
-
Potential Cause: Degradation of the starting material will lead to lower yields. In addition to hydrolysis, photodegradation could be a contributing factor if the compound has been exposed to light.
-
Troubleshooting Steps:
-
Assess Purity: Re-analyze the purity of your starting material using techniques like HPLC or NMR to quantify the extent of degradation.
-
Optimize Storage: Ensure the compound is stored in an amber vial or a container protected from light to prevent photodegradation.[9]
-
Consider a Fresh Batch: If significant degradation has occurred, it is best to use a fresh batch of the compound for your experiments.
-
Issue 3: I am seeing unexpected side products in my reaction that are not related to my intended transformation.
-
Potential Cause: The degradation products of this compound can themselves be reactive and participate in side reactions. For instance, the hydrolyzed product could have different reactivity compared to the parent compound.
-
Troubleshooting Steps:
-
Characterize Byproducts: Attempt to isolate and characterize the major side products to understand their structure. This can provide clues about the degradation pathway that is occurring.
-
Review Reaction Conditions: Assess if your reaction conditions (e.g., pH, temperature, light exposure) could be accelerating the degradation of your starting material.
-
Purify Before Use: If you suspect your starting material is impure, purify it immediately before use to minimize the presence of reactive degradation products.
-
Experimental Protocols
Protocol 1: Small-Scale Stability Test
This protocol allows for a quick assessment of the compound's stability under your specific laboratory conditions.
-
Sample Preparation: Prepare two small samples of the compound (5-10 mg each) in separate vials.
-
Condition 1 (Standard): Leave one vial on the lab bench, exposed to ambient light and atmosphere.
-
Condition 2 (Protected): Store the second vial in a desiccator in the dark.
-
Analysis: After 24 and 48 hours, dissolve a small amount from each vial in a suitable solvent and analyze by TLC or LC-MS.
-
Observation: Compare the chromatograms to identify the appearance of new peaks, indicating degradation.
Protocol 2: Monitoring for Hydrolysis by HPLC
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable anhydrous solvent (e.g., acetonitrile).
-
Sample Preparation: Prepare a solution of the compound in a solvent system that contains a known amount of water (e.g., 90:10 acetonitrile:water).
-
Time-Point Analysis: Inject the aqueous sample into an HPLC system at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the emergence of any new peaks. The primary hydrolysis product would be expected to have a shorter retention time on a reverse-phase column.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the likely primary degradation pathways for this compound based on the chemistry of related compounds.
Caption: Predicted hydrolysis pathway of this compound.
Caption: A generalized photodegradation pathway for this compound.
References
-
LookChem. ETHANONE, 1-[3-CHLORO-5-(TRIFLUOROMETHYL) -. [Link]
-
PubChem. 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone. [Link]
-
National Institutes of Health. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]
-
MDPI. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. [Link]
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Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
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Cambridge Open Engage. Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS) | Earth, Space, and Environmental Chemistry | ChemRxiv. [Link]
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ResearchGate. Roles of Direct and Indirect Photodegradation in the Photochemical Fates of Three 3rd Generation Fluoroquinolones | Request PDF. [Link]
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ResearchGate. Direct regioselective C-3 halogenation of pyridines | Request PDF. [Link]
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Wikipedia. 2-Chloropyridine. [Link]
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National Institutes of Health. Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114 - PMC. [Link]
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MDPI. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link]
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MDPI. Insights into the Time Evolution of Slowly Photodegrading Contaminants. [Link]
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Letters in Applied NanoBioScience. DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. [Link]
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Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. [Link]
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PubMed. Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. [Link]
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PubMed. Photodegradation of protoporphyrin-dimethylester in solution and in organized environments. [Link]
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ResearchGate. Photodegradation of 3,5,6-trichloro-2-pyridinol in aqueous solution. [Link]
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PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]2)
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Technical Support Center: Navigating the Labyrinth of Pyridine Halogenation
Welcome to the technical support center for the selective halogenation of pyridine rings. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this foundational yet often frustrating transformation. The electron-deficient nature of the pyridine ring renders it resistant to classical electrophilic aromatic substitution, necessitating carefully considered strategies to achieve desired regioselectivity and yield.[1][2][3][4]
This resource moves beyond simple protocols. Here, we dissect the "why" behind common experimental failures and provide evidence-based troubleshooting pathways grounded in mechanistic principles. Whether you are struggling with poor regioselectivity, low yields, or harsh reaction conditions incompatible with your complex molecule, this guide will provide actionable insights.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic halogenation of pyridine giving no product or a mixture of isomers?
A1: This is the most common challenge and stems from the intrinsic properties of the pyridine ring. The lone pair on the nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density. Furthermore, under the strongly acidic conditions often required for electrophilic aromatic substitution (EAS), the nitrogen is protonated, creating a pyridinium ion. This further deactivates the ring, making substitution even more difficult.[2] Classical EAS halogenations on unsubstituted pyridine, when they do occur, tend to favor the C3 position, but often require high temperatures and strong acids, leading to poor selectivity and functional group intolerance.[1][2]
Troubleshooting Path:
-
For C3-Halogenation: If you are targeting the 3-position and getting low yields or mixtures, consider moving away from classical EAS. A modern, highly selective method involves a ring-opening/halogenation/ring-closing sequence via Zincke imine intermediates. This approach circumvents the deactivated aromatic system entirely and proceeds under mild conditions.[2][5]
-
For C2/C4-Halogenation: These positions are not typically accessible via direct EAS. You will need to modify the pyridine ring's electronics. See the detailed guides below.
Q2: I need to halogenate the C4 position, but the literature methods are complex and low-yielding. What is the state-of-the-art approach?
A2: 4-halopyridines are notoriously difficult to synthesize directly. Traditional multi-step routes, such as N-oxide formation followed by nitration and subsequent displacement, are often inefficient and lack general applicability.[1] A more robust and direct strategy utilizes specially designed phosphine reagents. This two-step method involves the 4-selective installation of a phosphonium salt, which acts as an excellent leaving group, followed by its displacement with a halide nucleophile in an SNAr-type reaction.[1][6] This method is notable for its high regioselectivity and tolerance of various functional groups, making it suitable for late-stage functionalization.[6][7]
Q3: My substrate has sensitive functional groups that are not compatible with the harsh acidic/basic conditions of traditional halogenation. What are my options?
A3: This is a critical issue in drug development. The newer methods for pyridine halogenation have been specifically developed to address this limitation.
-
Zincke Imine Method (C3-selective): This process uses mild reagents like Tf₂O for activation and N-halosuccinimides (NCS, NBS, NIS) for halogenation, avoiding strong Brønsted or Lewis acids.[2]
-
Phosphonium Salt Method (C4-selective): This approach also uses mild conditions for salt formation and subsequent displacement with sources like LiCl.[1]
-
N-Oxide Method (C2-selective): Halogenation of pyridine N-oxides can be achieved under milder conditions than the parent pyridine, providing practical access to 2-halopyridines.[8]
Troubleshooting Guide: Regioselectivity Failures
Regioselectivity is the primary hurdle in pyridine halogenation. The optimal strategy is dictated by the target position. Below are troubleshooting guides for achieving C2, C3, and C4 selectivity.
Scenario 1: Targeting C3-Halogenation - Low Yield and Poor Selectivity
Problem: You are attempting a C3-bromination using Br₂ and oleum at high temperatures but observe a complex mixture of products, significant starting material decomposition, and a low yield of the desired 3-bromopyridine.
Root Cause Analysis: The pyridine ring is electronically "mismatched" for electrophilic substitution.[1] The harsh conditions required to force the reaction often lead to side reactions and degradation. While mechanistically biased towards C3, the high activation energy barrier results in poor regiocontrol and efficiency.[2][4]
Solution Pathway: The Zincke Imine "Open-and-Shut" Strategy [2][5]
This strategy temporarily de-aromatizes the pyridine into a more reactive acyclic intermediate (a Zincke imine), allows for highly regioselective halogenation, and then re-closes the ring.
Workflow Diagram: C3-Halogenation via Zincke Imine
Caption: C3-Halogenation via Zincke Intermediate Workflow.
Troubleshooting Steps & Causality:
-
Issue: Ring-opening fails or is low-yielding, especially with 2-substituted pyridines.
-
Cause: The initial N-activation step can be sterically hindered. Traditional Zincke reaction conditions often fail with substituted pyridines.[2]
-
Solution: Use triflic anhydride (Tf₂O) to form the highly reactive N-Tf-pyridinium salt at low temperatures. This readily undergoes ring-opening with a secondary amine like dibenzylamine.[2]
-
-
Issue: Halogenation of the Zincke imine is not selective.
-
Cause: While electronically the C3 and C5 positions of the imine are similar, selectivity is kinetically or thermodynamically controlled depending on the halogen.[2]
-
Solution (Chlorination/Bromination): These reactions are kinetically controlled. Lowering the reaction temperature can significantly improve selectivity. For NBS, performing the reaction at -78°C can increase the 3- vs 5-selectivity from ~4:1 to >20:1.[2]
-
Solution (Iodination): This reaction is thermodynamically controlled, with the C-I bond formation being reversible. The subsequent deprotonation step is rate- and selectivity-determining. The reaction is inherently highly C3-selective due to steric strain in the transition state leading to the C5-iodinated product.[2]
-
-
Issue: The final ring-closing step does not proceed.
-
Cause: Insufficient heat or inadequate acid promotion for the cyclization and elimination sequence.
-
Solution: For pyridines without 3-substituents, heating with ammonium acetate is effective. For more sterically hindered 3-substituted systems, adding an acid like trifluoroacetic acid (TFA) can promote the in-situ rearomatization process.[2]
-
Scenario 2: Targeting C4-Halogenation - No Reaction or Unwanted Isomers
Problem: You are attempting to directly halogenate a pyridine to obtain the 4-halo isomer and are recovering only starting material or obtaining the C3-isomer.
Root Cause Analysis: The C4 position is electronically and sterically inaccessible for direct halogenation via EAS. Alternative strategies are required to activate this specific position. Metalation-trapping sequences can work but often require directing groups and cryogenic conditions.[1]
Solution Pathway: The Phosphonium Salt Activation & Displacement Strategy [1][7]
This method transforms the C4 carbon into an electrophilic center by installing a phosphonium salt, which is then displaced by a nucleophilic halide.
Workflow Diagram: C4-Halogenation via Phosphonium Salt
Caption: C4-Halogenation via Phosphonium Salt Workflow.
Troubleshooting Steps & Causality:
-
Issue: The phosphonium salt does not form at the C4 position.
-
Cause: Steric hindrance from substituents at the 2,6-positions can prevent the phosphine from attacking the C4 position.
-
Solution: This method shows excellent selectivity for pyridines without 2- or 6-substitution.[1] If your substrate is 2,6-disubstituted, this method may not be suitable.
-
-
Issue: The phosphonium salt forms, but displacement with the halide is inefficient (low yield).
-
Cause: The phosphonium salt may not be sufficiently electrophilic to react with the halide nucleophile. This can be an issue with simple phosphines like PPh₃.[7]
-
Solution: Use "designed" phosphines that incorporate electron-deficient pyridyl ligands. These render the resulting phosphonium salt more electrophilic and thus more reactive towards displacement.[1][7] For some 2-substituted pyridines, a more electrophilic phosphonium salt was required to achieve efficient chlorination.[1]
-
Alternative Cause: Steric effects can also play a role. For highly hindered 3,5-disubstituted pyridines, the steric destabilization of the salt can actually facilitate the displacement, making a less electrophilic phosphine like PPh₃ more effective.[7]
-
-
Issue: A one-pot salt formation and halogenation gives a low yield.
-
Cause: Competing side reactions, including reversion of the phosphonium salt to the starting pyridine, can occur in a one-pot procedure.[1]
-
Solution: While a one-pot process is possible, a two-step procedure with isolation (or direct use of the crude) of the phosphonium salt often gives higher overall yields.[1]
-
Scenario 3: Targeting C2-Halogenation - Reaction on other positions or N-oxide is unreactive
Problem: You have formed the pyridine N-oxide but subsequent treatment with a halogenating agent is ineffective or gives halogenation at C4.
Root Cause Analysis: Formation of the N-oxide correctly activates the pyridine ring for electrophilic attack at the C2 and C4 positions. However, selectivity between C2 and C4 can be an issue, and the choice of halogenating agent and conditions is critical.
Solution Pathway: Optimized Halogenation of Pyridine N-Oxides [8]
Workflow Diagram: C2 vs C4 Selectivity Control
Caption: Decision workflow for halogenating pyridine N-oxides.
Troubleshooting Steps & Causality:
-
Issue: Oxidation to the N-oxide is inefficient for my electron-deficient pyridine.
-
Cause: Electron-withdrawing groups on the pyridine ring make the nitrogen lone pair less nucleophilic and thus harder to oxidize.
-
Solution: Use a more powerful oxidation system. A combination of urea-hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFAA) is highly effective for oxidizing even electron-poor pyridines.[9]
-
-
Issue: Halogenation gives the C4-isomer instead of the desired C2-isomer.
-
Cause: The C2 and C4 positions are both activated. Selectivity is governed by sterics and the specific mechanism of the halogenating agent.
-
Solution: For direct halogenation to the 2-position, reagents like POCl₃, PCl₅, or SO₂Cl₂ are highly effective and selective for C2.[1][8] These reagents are believed to proceed through an intermediate where the oxygen atom is derivatized, sterically favoring attack at the adjacent C2 position.
-
-
Issue: The reaction is sluggish or requires harsh conditions.
-
Cause: The chosen halogenating system may not be reactive enough.
-
Solution: A highly practical method for 2-halogenation uses oxalyl halide or a triphosgene equivalent with a halide salt (e.g., (COCl)₂, LiBr). This system works under mild conditions and provides excellent yields and regioselectivity for a variety of substituted pyridine N-oxides.[8]
-
Summary of Modern Selective Halogenation Methods
| Target Position | Recommended Strategy | Key Reagents | Advantages | Common Pitfalls & Solutions |
| C2 | N-Oxide Activation [8] | Pyridine N-Oxide, POCl₃, (COCl)₂/LiX | High C2-selectivity, mild conditions possible. | Inefficient N-oxidation (Use UHP/TFAA[9]). Poor selectivity (Use specific C2-directing reagents). |
| C3 | Zincke Imine Intermediate [2] | Tf₂O, Dibenzylamine, N-Halosuccinimide | Excellent C3-selectivity, mild conditions, high functional group tolerance. | Ring-opening failure (Use Tf₂O activation). Low selectivity (Lower temp for NBS). |
| C4 | Phosphonium Salt Displacement [1] | Designed Phosphine, Tf₂O, LiX/HX | Unprecedented C4-selectivity, good for late-stage functionalization. | Low displacement yield (Use more electrophilic phosphine[7]). Steric hindrance issues. |
By understanding the electronic and mechanistic principles that govern these reactions, researchers can more effectively troubleshoot unexpected outcomes and rationally select a strategy to achieve their desired selectively halogenated pyridine.
References
-
JONES, A. M., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(19), 8614–8618. Available from: [Link]
-
LESCURE, L. DE, et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 779-785. Available from: [Link]
-
JONES, A. M. (2022). Selective halogenation of pyridines and diazines via unconventional intermediates. Colorado State University Libraries. Available from: [Link]
-
JONES, A. M., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. Available from: [Link]
-
Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Available from: [Link]
-
LESCURE, L. DE, et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available from: [Link]
-
PATON, R. S., & MCNALLY, A. (2020). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. Available from: [Link]
-
LI, W., et al. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 101, 524–541. Available from: [Link]
-
Unacademy. Haloalkanes and Haloarenes. Available from: [Link]
-
JONES, A. M., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(19), 8614–8618. Available from: [Link]
-
WANG, D., et al. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(1), 326-334. Available from: [Link]
-
LEFEBVRE, M., et al. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters, 14(5), 1334–1337. Available from: [Link]
-
CHEN, K., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2956–2959. Available from: [Link]
-
SHARMA, P., et al. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Available from: [Link]
-
ResearchGate. (n.d.). Regioselective chlorination of pyridine N‐oxides under optimized... [Diagram]. Available from: [Link]
-
GUTEKUNST, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Available from: [Link]
-
MUTHUPPALANIAPPAN, M., & SHIN, S. (2010). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. Tetrahedron Letters, 51(25), 3290-3292. Available from: [Link]
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Analytical & Comparative
1H NMR spectrum analysis of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone
An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone
For researchers and professionals in drug development and organic synthesis, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose. This guide provides a comprehensive analysis of the 1H NMR spectrum of this compound, a substituted pyridine derivative of interest in medicinal and agrochemical research. Due to the current absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed predicted analysis grounded in established spectroscopic principles and comparative data from structurally analogous compounds.
The Structural Landscape: Predicting the 1H NMR Spectrum
The structure of this compound features a pyridine ring with three distinct electron-withdrawing substituents: a chloro group at the 2-position, an acetyl group at the 3-position, and a trifluoromethyl group at the 5-position. These substituents create a unique electronic environment that governs the chemical shifts and coupling patterns of the remaining protons on the aromatic ring and the acetyl group.
Caption: Molecular structure with proton labeling for NMR analysis.
Based on the electronic effects of the substituents, a predicted 1H NMR spectrum can be constructed. All three substituents (–Cl, –COCH3, –CF3) are electron-withdrawing, which will deshield the aromatic protons, shifting their signals to a lower field (higher ppm) compared to unsubstituted pyridine.[1][2]
Predicted 1H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ha (H4) | ~8.3 - 8.5 | Doublet of Quartets (dq) or Quartet (q) | 4JH-H ≈ 2-3 Hz, 5JH-F ≈ 0.5-1.5 Hz | 1H |
| Hb (H6) | ~8.8 - 9.0 | Doublet (d) or Broad Singlet (bs) | 4JH-H ≈ 2-3 Hz | 1H |
| Hc (CH3) | ~2.7 - 2.9 | Singlet (s) | - | 3H |
Comparative Spectral Analysis: The Foundation of Prediction
To substantiate the predicted spectral data, a comparative analysis with structurally related compounds is essential. We will consider two key analogues: the precursor molecule without the acetyl group, 2-Chloro-5-(trifluoromethyl)pyridine , and a simple acetyl-substituted pyridine, 3-Acetylpyridine .
Comparison with Analogous Compounds
| Compound | Proton at Position 4 | Proton at Position 6 | Acetyl Protons (CH3) |
| 2-Chloro-5-(trifluoromethyl)pyridine [3] | 7.904 ppm | 8.689 ppm | - |
| 3-Acetylpyridine [4][5] | 8.23 ppm (H4) | 9.22 ppm (H2), 8.82 ppm (H6) | 2.64 ppm |
| Predicted: this compound | ~8.3 - 8.5 ppm (Ha) | ~8.8 - 9.0 ppm (Hb) | ~2.7 - 2.9 ppm (Hc) |
The introduction of the electron-withdrawing acetyl group at the 3-position is expected to deshield the adjacent protons at positions 4 (Ha) and 2 (in this case, the carbon bearing the chloro substituent). This effect is evident when comparing the chemical shifts of pyridine with 3-acetylpyridine. Therefore, the chemical shifts for Ha and Hb in our target molecule are predicted to be further downfield than those observed for 2-Chloro-5-(trifluoromethyl)pyridine.
The acetyl protons (Hc) are expected to appear as a singlet in the range of 2.7-2.9 ppm, which is typical for an acetyl group attached to an electron-deficient aromatic ring.
Deciphering the Multiplicity: The Role of Long-Range Coupling
A key feature in the predicted spectrum is the multiplicity of the aromatic protons, which arises from spin-spin coupling.
-
Ha (H4): This proton is expected to show a small coupling to Hb (H6), a 4J or meta-coupling, which is typically around 2-3 Hz in aromatic systems.[6] Additionally, a long-range coupling to the three fluorine atoms of the trifluoromethyl group at the 5-position (a 5J coupling) is anticipated. This H-F coupling, typically in the range of 0.5-1.5 Hz, would split the Ha signal into a quartet.[6] The combination of these couplings would result in a doublet of quartets.
-
Hb (H6): This proton will be split by Ha (H4) into a doublet with a coupling constant of approximately 2-3 Hz. Any coupling to the trifluoromethyl group would be over six bonds and is likely to be negligible.
A Robust Protocol for 1H NMR Spectrum Acquisition
To obtain a high-quality 1H NMR spectrum of this compound, a standardized experimental protocol should be followed.
Caption: A standardized workflow for acquiring a 1H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl3), in a clean vial. Ensure the compound is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7][8]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be taken to achieve a good signal-to-noise ratio.[9][10]
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl3).
-
Integrate the area under each signal to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.[11]
-
Conclusion
References
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- 11. acdlabs.com [acdlabs.com]
A Senior Application Scientist's Guide to the Biological Impact of Fluorination on Pyridine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its prevalence stems from its versatile chemical properties, including its basicity, hydrogen bond-forming capacity, and its ability to serve as a bioisostere for other functional groups.[1][3] However, the journey from a promising pyridine-based hit to a viable drug candidate is often fraught with challenges, primarily related to pharmacokinetics, such as metabolic instability. A key strategy employed by medicinal chemists to navigate these hurdles is the selective incorporation of fluorine.[4][5]
This guide provides an in-depth comparison of the biological activities of fluorinated versus non-fluorinated pyridine analogs. We will move beyond simplistic explanations, delving into the causal biochemical mechanisms and providing the experimental frameworks necessary to validate these effects in your own drug discovery programs.
The Strategic Impact of Fluorination: A Mechanistic Overview
The introduction of fluorine, the most electronegative element, into a pyridine scaffold can profoundly alter a molecule's physicochemical and pharmacological properties.[6] This is not merely about swapping a hydrogen atom for a fluorine atom; it's a strategic decision that can influence metabolic stability, receptor binding, and membrane permeability.[7][8]
Enhancing Metabolic Stability
One of the most common applications of fluorination is to block metabolic "soft spots."[4] Pyridine rings, like other aromatic systems, are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9] This process can lead to rapid clearance of the compound, reducing its bioavailability and therapeutic efficacy.
Causality: The rationale for fluorination's protective effect is often misattributed solely to the strength of the C-F bond. While the C-F bond is indeed stronger than a C-H bond, the more accurate explanation lies in the electronic effects of fluorine.[9] Fluorine's strong electron-withdrawing nature lowers the energy of the highest occupied molecular orbital (HOMO) of the pyridine ring.[10] This reduction in π-electron density makes the ring less susceptible to electrophilic attack by CYP enzymes, thereby slowing down the rate of oxidative metabolism.[9][10] Polyfluorination generally offers a more significant suppressive effect on metabolism compared to monofluorination.[10]
Caption: Impact of Fluorination on Metabolic Pathway.
Modulating Receptor Binding Affinity and Potency
Fluorination can significantly alter a molecule's interaction with its biological target, leading to changes in binding affinity and potency.[6] This effect is highly context-dependent and can either enhance or decrease activity.
Causality: The electronegativity of fluorine can modify the electronic landscape of the pyridine ring, influencing non-covalent interactions within the receptor's binding pocket.[5] These interactions can include:
-
Dipole-Dipole and Halogen Bonding: The polarized C-F bond can engage in favorable interactions with electron-deficient or electron-rich residues in the protein.
-
Hydrophobic Interactions: Fluorine can enhance hydrophobic interactions, aiding penetration into hydrophobic pockets of a protein.[11]
-
Conformational Control: The strategic placement of fluorine can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape for receptor binding.[4]
Fine-Tuning Physicochemical Properties and Permeability
A drug's ability to cross cellular membranes to reach its target is fundamental to its success. Fluorination provides a powerful tool to modulate lipophilicity and basicity, two key parameters governing membrane permeability.[12]
Causality:
-
Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex. While fluorinating an aromatic ring typically increases lipophilicity, which can aid in membrane partitioning, extensive fluorination of aliphatic side chains can sometimes decrease it.[11][13] This allows for precise tuning to achieve the optimal balance for absorption and distribution.
-
Basicity (pKa): The pyridine nitrogen atom is basic. Its pKa determines its ionization state at physiological pH. As a strong electron-withdrawing group, fluorine can significantly lower the pKa of the pyridine nitrogen.[6] This reduction in basicity leads to a lower proportion of the compound being in its charged (protonated) form, which generally improves its ability to passively diffuse across lipid membranes.[6]
Comparative Analysis: A Hypothetical Case Study
To illustrate these principles, let's consider a hypothetical case study comparing a non-fluorinated pyridine analog (Compound PYR ) with its fluorinated counterpart (Compound PYR-F ).
| Parameter | Compound PYR (Non-Fluorinated) | Compound PYR-F (Fluorinated) | Rationale for Change |
| Receptor Binding Affinity (Ki) | 50 nM | 15 nM | Fluorine engages in additional favorable interactions in the binding pocket. |
| Metabolic Stability (t½ in HLM) | 15 min | 95 min | Fluorine at the para-position blocks CYP450-mediated oxidation. |
| Pyridine Nitrogen pKa | 6.5 | 4.8 | Electron-withdrawing effect of fluorine reduces the basicity of the nitrogen. |
| Caco-2 Permeability (Papp A→B) | 5.0 x 10⁻⁶ cm/s | 9.5 x 10⁻⁶ cm/s | Lower pKa leads to less ionization and improved passive diffusion. |
This data clearly demonstrates the potential multifaceted benefits of strategic fluorination. The fluorinated analog exhibits higher potency, significantly improved metabolic stability, and enhanced permeability, making it a much more promising drug candidate.
Experimental Validation: Protocols and Methodologies
Trustworthy data is the bedrock of drug development. The following section outlines standardized, self-validating protocols to experimentally compare fluorinated and non-fluorinated pyridine analogs.
Caption: General workflow for comparing pyridine analogs.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs, providing an in vitro estimate of its intrinsic clearance.[14]
Objective: To determine the half-life (t½) of the test compounds.
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Pooled human liver microsomes are thawed on ice. A master solution of NADPH cofactor is prepared in buffer.
-
Incubation Setup: In a 96-well plate, add buffer and microsomes (final concentration typically 0.5 mg/mL).[15] Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation: Initiate the reaction by adding the test compound (final concentration, e.g., 1-3 µM) to the wells.[14] Immediately after, add the NADPH solution to start the metabolic process. For the t=0 time point and negative controls, add buffer instead of the NADPH solution.
-
Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile with an internal standard).[14][16]
-
Analysis: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½).
-
Controls: Include a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Diazepam) to validate the assay performance.[14] A control without NADPH confirms that metabolism is cofactor-dependent.
-
Protocol 2: Cell Permeability using Caco-2 Monolayers
The Caco-2 assay is the industry standard for predicting human intestinal absorption of drugs.[17][18] It measures a compound's rate of transport across a monolayer of differentiated Caco-2 cells.
Objective: To determine the apparent permeability coefficient (Papp) and the efflux ratio.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in transwell plates and cultured for ~21 days until they form a differentiated, polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only wells with TEER values above a pre-determined threshold are used, ensuring the integrity of the cell barrier.[19]
-
Transport Study (Apical to Basolateral - A→B):
-
Transport Study (Basolateral to Apical - B→A): To assess active efflux, perform the experiment in the reverse direction, adding the compound to the basolateral side and sampling from the apical side.
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments. Analyze the concentration of the compound in each sample by LC-MS/MS.
-
Data Interpretation:
-
Calculate the Papp value, which represents the permeability rate.
-
Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for active efflux transporters (like P-glycoprotein).
-
Controls: Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control compounds.
-
Protocol 3: Receptor Binding Affinity (Competitive Binding Assay)
This assay determines how strongly a compound binds to its target receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compounds.
Methodology:
-
Preparation: Prepare a source of the target receptor (e.g., cell membrane preparations from cells overexpressing the receptor). Prepare serial dilutions of the test compounds (both fluorinated and non-fluorinated analogs).
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radiolabeled ligand for the target, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is typically done by vacuum filtration through a filter mat that traps the membranes but allows the unbound ligand to pass through.
-
Quantification: Measure the amount of radioactivity trapped on the filter for each well using a scintillation counter. This corresponds to the amount of bound radioligand.
-
Data Interpretation: Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal curve from which the IC50 value (the concentration of test compound that displaces 50% of the radioligand) can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Controls: Include wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a very high concentration of a known non-radioactive ligand) to calculate specific binding.
-
Conclusion and Future Perspectives
The strategic fluorination of pyridine analogs is a validated and powerful approach in modern drug discovery.[5][8] As demonstrated, it offers a versatile toolkit to enhance metabolic stability, modulate receptor affinity, and optimize membrane permeability. By blocking sites of oxidative metabolism and fine-tuning physicochemical properties like pKa, medicinal chemists can systematically address common pharmacokinetic challenges.[6][9]
The experimental protocols provided herein form a robust framework for the empirical evaluation and comparison of fluorinated and non-fluorinated analogs. A rigorous, data-driven approach is essential, as the effects of fluorination are not always predictable and must be validated for each chemical series and biological target. As synthetic methodologies for late-stage fluorination continue to advance, the ability to strategically deploy fluorine will become even more crucial in the design of next-generation therapeutics.[7]
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Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PubMed Central. [Online] Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Trifluoromethylpyridines: A Comparative Analysis
Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety
In the landscape of modern drug discovery and agrochemical development, the trifluoromethylpyridine (TFMP) scaffold has emerged as a "privileged fragment." The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring profoundly alters a molecule's physicochemical properties.[1] It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and modify the pKa of the pyridine nitrogen, all of which can lead to improved efficacy and a more desirable pharmacokinetic profile.[2][3] Consequently, TFMP derivatives are integral components of numerous commercial products, from the herbicide Fluazifop-butyl to blockbuster pharmaceuticals.[2][4]
However, the synthesis of these valuable compounds is not trivial. The electron-deficient nature of the pyridine ring presents unique challenges for direct functionalization, while the construction of the ring from fluorinated precursors requires careful strategic planning.[1] This guide provides a comparative analysis of the three principal synthetic routes to trifluoromethylpyridines, offering field-proven insights into the causality behind methodological choices, detailed experimental protocols, and a decision-making framework to assist researchers in selecting the optimal route for their specific application.
Strategy 1: Halogen Exchange (Halex) on Trichloromethylpyridines: The Industrial Workhorse
The most established and industrially dominant method for producing bulk quantities of simple trifluoromethylpyridines begins with readily available and inexpensive picolines (methylpyridines).[4] This strategy is a two-stage process: exhaustive chlorination of the methyl group followed by a halogen exchange (Halex) reaction.
Causality Behind the Method: This approach is a prime example of process chemistry, where cost and scale are the primary drivers. Picolines are commodity chemicals, making the starting materials exceptionally cheap. The reactions, while requiring harsh conditions, are robust and well-understood, lending themselves to large-scale continuous flow processes in vapor-phase reactors.[4] The first synthesis of a TFMP in 1947 utilized this logic, mirroring the established production of benzotrifluoride.[2]
The initial step involves free-radical chlorination of the picoline side chain to form a (trichloromethyl)pyridine. This intermediate is then subjected to a fluorine-for-chlorine exchange, typically using anhydrous hydrogen fluoride (HF), often under superatmospheric pressure and in the presence of a metal halide catalyst.[4][5] The primary drawback is the hazardous nature of the reagents (Cl2, HF) and the high temperatures required, which limits functional group tolerance and restricts this method primarily to the synthesis of robust building blocks rather than complex, late-stage intermediates.
Representative Industrial Protocol: Vapor-Phase Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol is adapted from established industrial processes for producing key agrochemical intermediates.[4]
Objective: To synthesize 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline via sequential chlorination and fluorination.
Step 1: Chlorination (Conceptual)
-
3-Picoline is fed into a high-temperature reactor.
-
Chlorine gas (Cl2) is introduced, often under UV irradiation or with a radical initiator, to promote side-chain chlorination to 3-(trichloromethyl)pyridine.
-
Further nuclear chlorination can occur depending on conditions, leading to intermediates like 2-chloro-5-(trichloromethyl)pyridine.
Step 2: Fluorination
-
The crude trichloromethylated pyridine mixture is vaporized and fed into a second reactor containing a catalyst, such as chromium or iron fluoride.[4]
-
Anhydrous hydrogen fluoride (HF) is co-fed into the reactor at a controlled rate.
-
The reaction is maintained at high temperature (e.g., 350-450°C).[4] The contact time in the reactor is critical for maximizing the conversion of the -CCl3 group to the -CF3 group while managing potential side reactions.
-
The product stream is cooled, and the desired 2-chloro-5-(trifluoromethyl)pyridine is separated from HCl, excess HF, and by-products by distillation.
| Picoline Isomer | Typical Major Products | Reported Yields (GC Area %) | Reference |
| 3-Picoline | 3-(Trifluoromethyl)pyridine | ~86% | [4] |
| 3-Picoline (higher temp) | 2-Chloro-5-(trifluoromethyl)pyridine | ~64% | [4] |
| 2-Picoline | 2-(Trifluoromethyl)pyridine | ~71% | [4] |
| 4-Picoline | 4-(Trifluoromethyl)pyridine | ~64% | [4] |
Strategy 2: Pyridine Ring Construction from CF3-Containing Building Blocks
This "convergent" strategy offers a powerful solution to the regioselectivity challenges inherent in functionalizing a pre-formed pyridine ring. By constructing the heterocyclic core from smaller, trifluoromethyl-containing precursors, the position of the -CF3 group is unequivocally defined from the outset.[2][6]
Causality Behind the Method: This approach is favored when specific and complex substitution patterns are required, particularly for isomers that are difficult or impossible to access via direct C-H functionalization or Halex methods.[7] The choice of building block is critical and dictates the available reaction partners. Common and highly versatile CF3-synthons include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[2][4] These precursors can undergo cyclocondensation reactions with enamines, enaminones, or other suitable multi-carbon components to assemble the pyridine ring.[7]
While offering exquisite regiocontrol, this strategy can be more step-intensive than direct trifluoromethylation and is dependent on the availability and cost of the specialized CF3-building blocks.[8]
Caption: Pyridine ring construction ensures precise regiocontrol of the CF3 group.
Representative Protocol: Bohlmann-Rahtz Synthesis of a Polysubstituted Trifluoromethylpyridine
This protocol is based on a reported method for synthesizing highly substituted TFMPs using trifluoromethyl-α,β-ynones.[7]
Objective: To synthesize a polysubstituted trifluoromethylpyridine via a Bohlmann-Rahtz heteroannulation reaction.
Materials:
-
Trifluoromethyl-α,β-ynone (1.0 equiv)
-
β-Enamino ester (1.1 equiv)
-
Zinc Bromide (ZnBr2) (20 mol%)
-
Toluene (solvent)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the trifluoromethyl-α,β-ynone and the β-enamino ester.
-
Dissolve the starting materials in anhydrous toluene.
-
Add ZnBr2 to the solution. The Lewis acid catalysis is crucial for activating the ynone towards nucleophilic attack by the enamine.
-
Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired polysubstituted trifluoromethylpyridine.
Strategy 3: Direct C-H Trifluoromethylation of Pyridines: The Modern Frontier
Directly replacing a C-H bond on the pyridine ring with a -CF3 group is the most atom-economical and elegant strategy, particularly for late-stage functionalization of complex molecules.[9] This area of research has exploded in the last two decades, driven by the development of novel trifluoromethylating reagents and catalytic systems. These methods can be broadly classified by the nature of the trifluoromethylating species: radical, nucleophilic, or electrophilic.
Causality and Mechanistic Considerations: The choice of method is dictated by the electronic properties of the pyridine substrate and the desired regioselectivity.
-
Radical Trifluoromethylation: This is often achieved through photoredox catalysis, which uses visible light to generate a CF3 radical from an inexpensive source like trifluoroacetic anhydride (TFAA) or a more specialized reagent like Langlois' reagent (sodium triflinate).[9][10][11] While powerful and often exhibiting broad functional group tolerance, radical reactions on unsubstituted pyridine can suffer from poor regioselectivity, yielding mixtures of isomers.[12][13]
-
Nucleophilic Trifluoromethylation: The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic attack, especially at the C2 and C4 positions. To facilitate this, the ring is often activated by conversion to a pyridine N-oxide or a pyridinium salt.[9][13] Subsequent reaction with a nucleophilic CF3 source, such as Me3SiCF3 (Ruppert-Prakash reagent) in the presence of an activator, delivers the -CF3 group with high regioselectivity.[12][14]
-
Electrophilic Trifluoromethylation: Reagents such as Togni's (hypervalent iodine) and Umemoto's (sulfonium salt) reagents behave as sources of "CF3+".[10][15] These are highly effective for trifluoromethylating electron-rich substrates. For an electron-poor ring like pyridine, this approach is typically limited to activated substrates like pyridones or requires pre-functionalization to direct the reaction.[11][16]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone. As a halogenated pyridine derivative containing a trifluoromethyl group, this compound requires meticulous handling and adherence to specific waste management protocols. This document moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and environmental stewardship in the laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
Effective disposal begins with a thorough understanding of the compound's inherent risks. This compound is a complex molecule, and its hazards are derived from its distinct structural components: the chlorinated pyridine ring and the trifluoromethyl group.
-
Chlorinated Pyridine Core: Pyridine and its derivatives are known for their potential to cause skin and respiratory irritation.[1] Halogenation can further enhance toxicity.
-
Trifluoromethyl Group (-CF3): This functional group classifies the compound as a per- and polyfluoroalkyl substance (PFAS). PFAS compounds are noted for their environmental persistence, and their disposal is a matter of increasing regulatory scrutiny by bodies such as the U.S. Environmental Protection Agency (EPA).[2][3]
While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from closely related analogs like 2-Chloro-5-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridin-3-amine provide a strong basis for hazard assessment.[4][5] These compounds are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[4]
Table 1: Anticipated Hazard Profile
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[4] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[4] |
| Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[4] |
| Specific Target Organ Toxicity | GHS08 | Danger | H370/H372: May cause damage to organs (Central Nervous System, Liver) through single or repeated exposure.[5] |
| Environmental Hazard | GHS09 | Warning | Toxic to aquatic life with long lasting effects.[6] |
Waste Characterization: A Trifecta of Regulations
Proper disposal is dictated by how the waste is legally classified. This compound falls under at least three critical regulatory categories that inform its entire lifecycle from laboratory bench to final disposition.
-
Federal Hazardous Waste (RCRA): Under the Resource Conservation and Recovery Act (RCRA), this chemical must be managed as a hazardous waste.[7] Disposing of it in standard laboratory trash or down the drain is a regulatory violation and poses a significant environmental risk.[1][8]
-
Halogenated Organic Compound (HOC): The presence of both chlorine and fluorine atoms makes this a halogenated organic compound. The EPA regulates HOCs specifically, often prohibiting their land disposal unless they meet certain treatment standards.[9]
-
PFAS-Containing Waste: The trifluoromethyl group necessitates handling this material in accordance with the latest EPA guidance on PFAS disposal.[2] The core principle of this guidance is to select disposal technologies that have the lowest potential for environmental release, prioritizing destruction over containment.[3][10]
Pre-Disposal Procedures: Safe Handling, Segregation, and Storage
Meticulous procedure before the final pickup by a waste contractor is critical to ensure safety and compliance.
Personal Protective Equipment (PPE) and Engineering Controls
-
Ventilation: Always handle this compound within a certified laboratory chemical fume hood to prevent inhalation of vapors or dust.[1][5][11]
-
Eye Protection: Wear chemical safety goggles at all times.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or nitrile) and change them immediately if contamination occurs.[1]
-
Body Protection: A fully buttoned lab coat is mandatory to prevent skin contact.[1]
Waste Segregation and Containerization Protocol
The principle of waste segregation is to prevent dangerous reactions and to ensure the waste stream is properly profiled for the disposal facility.
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for all waste containing this compound.[11] High-density polyethylene (HDPE) or glass containers are appropriate.
-
Segregate Waste Streams:
-
Pure/Concentrated Waste: Collect any unreacted or expired solid chemical directly in the designated waste container.
-
Contaminated Labware: This includes items like pipette tips, weighing paper, and contaminated gloves. These should be placed in a separate, clearly labeled solid waste container.
-
Contaminated Solvents: Any solutions containing the title compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health & Safety (EHS) office.
-
-
Labeling: Immediately upon adding the first piece of waste, label the container with a "Hazardous Waste" tag.[11] The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity.
-
All relevant hazard pictograms (as shown in Table 1).
-
The date the waste was first added.
-
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated secondary containment bin away from incompatible materials like strong oxidizers and acids.[11] The storage location should be clearly marked as a satellite accumulation area for hazardous waste.
Approved Disposal Pathways: From Lab to Destruction
The disposal of this compound must be handled by a licensed and certified hazardous waste management contractor. The following workflow outlines the decision-making process for its final disposition, guided by federal regulations.
Caption: Disposal workflow for this compound.
Based on current EPA guidance for PFAS, the preferred and most environmentally sound disposal method is high-temperature thermal destruction in a permitted hazardous waste incinerator.[10] This process is designed to break the strong carbon-fluorine bonds and mineralize the compound. If this is not available, disposal in a RCRA-compliant hazardous waste landfill with robust leachate collection and treatment systems is the secondary option.[10]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
Spill Cleanup Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and, if the spill is large, evacuate the lab.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Don PPE: Wear a minimum of two pairs of chemical-resistant gloves, safety goggles, a lab coat, and if necessary, respiratory protection.
-
Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[1][8]
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[12]
-
Decontaminate: Wipe the spill area with a suitable solvent (consult your SDS or EHS office), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Personal Exposure First Aid
-
Inhalation: Immediately move the affected person to fresh air. Seek medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4][12]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[12] Seek immediate medical attention.[5]
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 2-Chloro-5-(trifluoromethyl)
- ETHANONE, 1-[3-CHLORO-5-(TRIFLUOROMETHYL) - Chemical Properties. LookChem.
- Safety D
- Chemw
- 2,3-Dichloro-5-(trifluoromethyl)
- CAS 944904-73-8 | this compound. Synblock.
- Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- 2-chloro-5-trifluoromethylpyridine Safety D
- Standard Operating Procedure for Pyridine. University of Washington.
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone - Product Page. Sigma-Aldrich.
- Pyridine - Safety D
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency.
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency.
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- Addition of Certain PFAS to the TRI by the National Defense Authorization Act. U.S. Environmental Protection Agency.
- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency.
- 2024 Interim Guidance on the Destruction and Disposal of PFAS. U.S. Environmental Protection Agency.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. U.S. Environmental Protection Agency.
- EPA Releases Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. U.S. Environmental Protection Agency.
- 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone | 1125812-58-9. ChemicalBook.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. )
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone
Welcome to a comprehensive guide on the safe handling of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone (CAS No. 944904-73-8). As a key intermediate in pharmaceutical and chemical synthesis, the unique reactivity of this compound demands a rigorous and well-understood safety protocol.[1] This document moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you, our fellow researchers and drug development professionals, with the knowledge to create a self-validating system of safety in your laboratory.
Foundational Hazard Analysis: The 'Why' Behind the 'What'
Understanding the inherent risks of a chemical is the critical first step in establishing a robust safety protocol. This compound is a halogenated pyridine derivative, a class of compounds that requires careful handling.[1] The primary hazards associated with this compound are acute toxicity through multiple routes of exposure and serious irritation.
This is not merely a procedural requirement; it's a fundamental principle of chemical hygiene. Each piece of recommended PPE directly mitigates a specific, identified risk.
| Hazard Classification | Potential Effect | Rationale for PPE |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2] May cause systemic effects. | Full-body protection is necessary to prevent accidental ingestion, skin absorption, and inhalation of the powder. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2] Direct contact can lead to significant injury. | Chemical splash goggles are mandatory to provide a complete seal around the eyes. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2] Inhalation of the fine powder can irritate the respiratory tract. | Respiratory protection is crucial, especially when handling the solid form outside of a fume hood. |
| Combustibility | While not highly flammable, it is a combustible solid/liquid and may burn, potentially releasing toxic fumes.[2][3] | Standard laboratory fire safety protocols should be in place. PPE provides a barrier against thermal hazards in case of a fire. |
Core PPE for Routine Laboratory Operations
For standard procedures such as solution preparation within a certified chemical fume hood, the following PPE provides a baseline of protection.
-
Hand Protection: Chemical-Resistant Gloves
-
Why: The primary risk is dermal absorption.[2] Nitrile gloves are an excellent first choice due to their resistance to a broad range of chemicals, including pyridine derivatives.[4] Always use powder-free gloves to prevent airborne contamination of the work area.[5]
-
Expert Protocol: Double-gloving is strongly recommended. This practice provides a critical safety buffer in case the outer glove is compromised. Change the outer glove immediately if contamination is suspected, and change both gloves at regular intervals (e.g., every 30-60 minutes) or when moving between different operational areas to prevent cross-contamination.[5]
-
-
Eye and Face Protection: Chemical Splash Goggles
-
Why: This compound causes serious eye irritation.[2] Standard safety glasses do not provide adequate protection from splashes or fine dust. Goggles that form a seal with the face are essential.[6]
-
Expert Protocol: When handling larger quantities or during procedures with a higher risk of splashing (e.g., transfers, filtration), supplement goggles with a full-face shield. This provides an additional layer of protection for the entire face.
-
-
Body Protection: Laboratory Coat and Protective Clothing
-
Why: A standard lab coat protects against incidental contact and minor spills.
-
Expert Protocol: Wear a clean, buttoned lab coat with long sleeves. Ensure it is made of a suitable material, like cotton, as synthetic fibers can generate static electricity.[7] Do not wear the lab coat outside of the laboratory to prevent the transfer of contaminants.[3] All clothing worn in the lab should be laundered separately from personal clothing.[2][6]
-
Enhanced PPE for High-Risk Procedures
Certain operations, particularly those involving the solid form of the compound, generate a higher risk of aerosolization and exposure. These require an elevated level of PPE.
-
Respiratory Protection
-
Why: The compound is harmful if inhaled and can cause respiratory irritation.[2] Weighing the powder, scraping vials, or any procedure that can generate dust requires stringent respiratory control.
-
Expert Protocol: These operations should ideally be conducted within a ventilated enclosure (e.g., a fume hood or a powder-containment balance hood). If this is not feasible, a respirator is mandatory. A half-mask respirator with P100 (particulate) cartridges is the minimum requirement.[8] Ensure you have been properly fit-tested for the respirator model you are using.
-
-
Full Body Protection
-
Why: For large-scale operations or in the event of a significant spill, the risk of widespread contamination increases.
-
Expert Protocol: A chemical-resistant apron or a disposable coverall should be worn over the lab coat.[6] This provides an impermeable barrier and simplifies the decontamination process.
-
Procedural Workflow: Donning and Doffing PPE
The sequence of putting on and removing PPE is as important as the equipment itself. An incorrect removal procedure can lead to self-contamination.
Caption: Logical sequence for donning and doffing PPE to minimize contamination risk.
Spill and Disposal Plan: A Closed-Loop System
Your PPE is the first line of defense, but a comprehensive plan for containment and disposal is crucial for a complete safety system.
-
Spill Response:
-
Alert personnel in the immediate area.
-
If the spill is significant, evacuate the area and contact your institution's safety officer.
-
For minor spills, ensure you are wearing the appropriate enhanced PPE (respirator, double gloves, etc.).
-
Use dry cleanup procedures; do not generate dust.[2] Gently cover the spill with an inert absorbent material (e.g., sand, diatomaceous earth).[9]
-
Carefully sweep or vacuum the material into a clearly labeled, sealable container for hazardous waste.[2][3]
-
Decontaminate the spill area as per your laboratory's standard operating procedures.
-
-
PPE and Chemical Disposal:
-
Single-Use PPE: All disposable items (gloves, coveralls, etc.) that are contaminated or potentially contaminated must be placed in a designated hazardous waste container.
-
Reusable PPE: Goggles, face shields, and respirators must be decontaminated after each use. Follow the manufacturer's instructions for cleaning.
-
Chemical Waste: this compound and any contaminated materials are considered hazardous waste.[10] Disposal must be conducted through an authorized hazardous or special waste collection point, in accordance with all local, state, and federal regulations.[2][11] High-temperature incineration is a common disposal method for pyridine-based waste.[10]
-
By integrating this expert-driven, causality-based approach to PPE, you are not just following rules—you are building a culture of safety and scientific integrity.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
LookChem. (n.d.). Cas 207994-12-5, ETHANONE, 1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]
-
Fissette, F. A., & Fishel, F. M. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. UF/IFAS EDIS. Retrieved from [Link]
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
